molecular formula C18H18N2O2 B10855885 LZWL02003

LZWL02003

カタログ番号: B10855885
分子量: 294.3 g/mol
InChIキー: IIXQVHOWQHXBKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

p-methyl-N-salicyloyl Tryptamine is a synthetic organic compound with the molecular formula C18H18N2O2 and a CAS Registry Number of 35769758 . It belongs to a class of N-salicyloyl tryptamine (NST) derivatives that are the subject of extensive investigation in medicinal chemistry and neuroscience for their potential as multifunctional neuroprotective agents . Researchers are exploring these compounds for the treatment of complex neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, where multiple pathological pathways are involved . Related NST derivatives have been designed to act as Multi-Target Directed Ligands (MTDLs), demonstrating a convergent ability to counteract oxidative stress by inhibiting ROS generation, alleviate neuroinflammation by modulating microglial activity, and inhibit ferroptosis, a form of programmed cell death linked to ischemia . Some analogues in this family have also been reported to exhibit anti-apoptotic effects and improve mitochondrial membrane potential in cellular models of neurodegeneration . In vivo behavioral studies on structurally similar compounds have shown promise in improving cognitive and memory functions in animal models . This makes p-methyl-N-salicyloyl Tryptamine a valuable chemical scaffold for researchers developing novel therapeutic strategies for central nervous system disorders. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

特性

分子式

C18H18N2O2

分子量

294.3 g/mol

IUPAC名

2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide

InChI

InChI=1S/C18H18N2O2/c1-12-6-7-15(17(21)10-12)18(22)19-9-8-13-11-20-16-5-3-2-4-14(13)16/h2-7,10-11,20-21H,8-9H2,1H3,(H,19,22)

InChIキー

IIXQVHOWQHXBKW-UHFFFAOYSA-N

正規SMILES

CC1=CC(=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32)O

製品の起源

United States

Foundational & Exploratory

No Information Available on the Mechanism of Action of LZWL02003

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific and patent literature, no information was found regarding the compound designated LZWL02003. As a result, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided.

Without any foundational information on the molecular target, biological activity, or therapeutic area of this compound, it is not possible to fulfill the request for an in-depth technical guide. The creation of such a document requires access to preclinical and clinical data, which for this particular compound, does not appear to be available in the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution or company directly, as the information is not presently accessible through public channels.

LZWL02003: A Multifunctional Neuroprotective Agent for Neurodegenerative Diseases and Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LZWL02003 is a novel synthetic N-salicyloyl tryptamine derivative with significant potential as a therapeutic agent for a range of neurological disorders, including neurodegenerative diseases and ischemic stroke.[1][2][3][4] Synthesized from melatonin and salicylic acid, this compound exhibits potent anti-neuroinflammatory and antioxidant properties.[2][3][4] Preclinical studies have demonstrated its efficacy in reducing neuronal damage, suppressing oxidative stress, and modulating key inflammatory pathways, positioning it as a promising candidate for further drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as an N-salicyloyl tryptamine derivative. Its core structure consists of a tryptamine moiety linked to a salicyloyl group.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1371564-45-2N/A
Molecular Formula C₁₈H₁₈N₂O₂N/A
Molecular Weight 294.35 g/mol N/A

Pharmacological Properties and Mechanism of Action

This compound has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders. Its therapeutic potential stems from its multi-faceted mechanism of action, primarily centered around its anti-inflammatory and antioxidant activities.

Key Pharmacological Effects:

  • Anti-Neuroinflammatory Activity: this compound effectively suppresses neuroinflammation by inhibiting the production of pro-inflammatory mediators.

  • Antioxidant Activity: The compound mitigates oxidative stress by reducing the levels of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.

  • Neuroprotection: It protects neurons from damage and apoptosis in models of Parkinson's disease and ischemic stroke.[2][3][4][5]

Mechanism of Action:

The primary mechanism of action of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By suppressing the activation of NF-κB, this compound effectively downregulates the production of pro-inflammatory cytokines and other inflammatory mediators, thereby reducing neuroinflammation and subsequent neuronal damage.

Signaling Pathways

The neuroprotective effects of this compound are mediated through its modulation of the NF-κB signaling pathway.

NF_kappa_B_Pathway This compound Inhibition of NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Leads to NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocates to Ubiquitination & Degradation->NF-κB (p65/p50) Releases This compound This compound This compound->IKK Complex Inhibits Inflammatory Gene Expression Inflammatory Gene Expression NF-κB (p65/p50)_n->Inflammatory Gene Expression Induces Synthesis_Workflow General Synthesis Workflow for N-salicyloyl Tryptamine Derivatives Salicylic_Acid_Derivative Salicylic Acid Derivative Coupling_Reaction Coupling Reaction (e.g., with coupling agents) Salicylic_Acid_Derivative->Coupling_Reaction Purification Purification (e.g., chromatography) Coupling_Reaction->Purification This compound This compound Purification->this compound

References

An In-depth Technical Guide to the Synthesis and Purification of Oseltamivir Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the synthesis and purification of a compound designated "LZWL02003" is not publicly available. This document provides a comprehensive technical guide on the synthesis and purification of Oseltamivir Phosphate (Tamiflu®), a well-documented antiviral drug, as a representative example of the requested content for a scientific audience.

Introduction: Oseltamivir Phosphate is an orally administered antiviral medication used for the treatment and prevention of influenza A and B viruses. It is a prodrug that is hydrolyzed in the liver to its active metabolite, oseltamivir carboxylate. The synthesis of oseltamivir is a notable achievement in process chemistry, with the commercial route originally developed by Gilead Sciences and later optimized by Hoffmann-La Roche. This guide details a common industrial synthesis starting from the naturally available (-)-shikimic acid, outlining the reaction pathway, experimental protocols, purification methods, and analytical characterization.

Synthesis of Oseltamivir Phosphate from (-)-Shikimic Acid

The commercial synthesis of oseltamivir phosphate from (-)-shikimic acid is a multi-step process that involves the strategic introduction of functional groups and control of stereochemistry. The overall pathway avoids the use of hazardous azide reagents in some of the more modern iterations, though the original scalable synthesis did employ them.[1] The overall yield from (-)-shikimic acid is typically in the range of 17-22%.[1]

1.1. Synthetic Pathway Overview

The following diagram illustrates a common synthetic route from (-)-shikimic acid to oseltamivir phosphate.

G Shikimic_acid (-)-Shikimic Acid Esterification Esterification Shikimic_acid->Esterification EtOH, SOCl2 Mesylation Mesylation Esterification->Mesylation MsCl, Et3N Epoxidation Epoxidation Mesylation->Epoxidation K2CO3 Azide_opening Azide Ring Opening Epoxidation->Azide_opening NaN3 Reduction Azide Reduction Azide_opening->Reduction H2, Pd/C Acetylation Acetylation Reduction->Acetylation Ac2O Ether_formation Ether Formation Acetylation->Ether_formation 3-pentanol, Lewis Acid Phosphate_salt Phosphate Salt Formation Ether_formation->Phosphate_salt H3PO4 Oseltamivir_P Oseltamivir Phosphate Phosphate_salt->Oseltamivir_P

Caption: Synthetic pathway from (-)-shikimic acid to oseltamivir phosphate.

1.2. Experimental Protocols

The following are representative protocols for the key steps in the synthesis of oseltamivir phosphate.

Step 1: Esterification of (-)-Shikimic Acid

  • Reaction: (-)-Shikimic acid is reacted with ethanol in the presence of thionyl chloride to form the corresponding ethyl ester.

  • Procedure: To a suspension of (-)-shikimic acid in ethanol at 0 °C, thionyl chloride is added dropwise. The reaction mixture is then warmed to room temperature and stirred until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude ethyl shikimate is used in the next step without further purification.

Step 2: Mesylation

  • Reaction: The hydroxyl groups of ethyl shikimate are mesylated using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N).

  • Procedure: Ethyl shikimate is dissolved in a suitable solvent such as dichloromethane. Triethylamine is added, and the solution is cooled to 0 °C. Methanesulfonyl chloride is then added dropwise, and the reaction is stirred at this temperature for several hours. After completion, the reaction is quenched with water, and the organic layer is washed, dried, and concentrated to yield the mesylated product.

Step 3: Epoxidation

  • Reaction: The mesylated intermediate is treated with a base, such as potassium bicarbonate, to induce an intramolecular Williamson ether synthesis, forming an epoxide.

  • Procedure: The mesylated compound is dissolved in a polar aprotic solvent like DMF, and potassium bicarbonate is added. The mixture is heated to promote the formation of the epoxide. The reaction progress is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

Step 4: Azide Ring Opening

  • Reaction: The epoxide is opened regioselectively with sodium azide (NaN3) to introduce the azido group, which will later become the amino group at the C5 position.

  • Procedure: The epoxide is dissolved in a solvent mixture such as aqueous acetone. Sodium azide is added, and the reaction is stirred at room temperature. The reaction is highly regioselective due to steric hindrance. After the reaction is complete, the solvent is partially removed, and the product is extracted.

Step 5: Reduction of the Azido Group

  • Reaction: The azido group is reduced to an amino group, typically through catalytic hydrogenation (H2, Pd/C).

  • Procedure: The azide intermediate is dissolved in ethanol, and a catalytic amount of palladium on carbon is added. The mixture is then subjected to a hydrogen atmosphere until the reduction is complete. The catalyst is removed by filtration, and the solvent is evaporated to give the amino intermediate.

Step 6: Acetylation

  • Reaction: The amino group at the C4 position is selectively acetylated using acetic anhydride (Ac2O).

  • Procedure: The diamino intermediate is dissolved in a suitable solvent, and acetic anhydride is added. The reaction is often performed under buffered conditions to achieve selective acetylation of the C4-amino group, as the C5-amino group can be protonated and thus less reactive under acidic conditions.

Step 7: Ether Formation

  • Reaction: The characteristic 3-pentyloxy side chain is introduced by reacting the acetylated intermediate with 3-pentanol in the presence of a Lewis acid catalyst.

  • Procedure: The acetylated compound is dissolved in an excess of 3-pentanol, and a Lewis acid such as boron trifluoride etherate is added. The reaction mixture is stirred until the etherification is complete.

Step 8: Phosphate Salt Formation

  • Reaction: The free base of oseltamivir is converted to its phosphate salt to improve its solubility and bioavailability.

  • Procedure: The purified oseltamivir free base is dissolved in a suitable solvent like ethanol or acetone. A solution of phosphoric acid in ethanol is then added, leading to the precipitation of oseltamivir phosphate. The salt is collected by filtration, washed, and dried.

1.3. Summary of Synthetic Data

StepKey ReagentsTypical Yield (%)
EsterificationEthanol, Thionyl Chloride>95
MesylationMethanesulfonyl Chloride, Et3N~90
EpoxidationPotassium Bicarbonate~85
Azide Ring OpeningSodium Azide~92
Azide ReductionH2, Palladium on Carbon>95
AcetylationAcetic Anhydride~90
Ether Formation3-Pentanol, Lewis Acid~80
Phosphate Salt FormationPhosphoric Acid>95
Overall Yield ~17-22

Purification of Oseltamivir Phosphate

The purification of the final oseltamivir phosphate product is crucial to ensure its quality and to meet the stringent requirements for pharmaceutical use. The primary method for purification is recrystallization.

2.1. Recrystallization Protocol

  • Objective: To obtain high-purity oseltamivir phosphate (typically >99.0%) with minimal impurities.

  • Solvent System: A common method involves the use of water, ethanol, or an aqueous ethanol solution.

  • Procedure:

    • The crude oseltamivir phosphate is dissolved in a minimal amount of a hot solvent mixture (e.g., 90-99% ethanol/water) at a ratio of approximately 1:4 to 1:25 (w/v).

    • Activated carbon may be added to the hot solution to decolorize and remove non-polar impurities. The mixture is refluxed for 0.5-2 hours.

    • The hot solution is filtered to remove the activated carbon and any insoluble impurities.

    • The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

    • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the purified oseltamivir phosphate.

2.2. Purification Workflow

G Crude_Product Crude Oseltamivir Phosphate Dissolution Dissolution in Hot Ethanol/Water Crude_Product->Dissolution Decolorization Decolorization with Activated Carbon Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Crystallization (Cooling) Hot_Filtration->Crystallization Filtration_Wash Filtration and Washing Crystallization->Filtration_Wash Drying Drying Filtration_Wash->Drying Pure_Product Pure Oseltamivir Phosphate (>99.0%) Drying->Pure_Product

Caption: Purification workflow for oseltamivir phosphate via recrystallization.

Analytical Methods for Quality Control

A variety of analytical techniques are employed to ensure the identity, purity, and quality of oseltamivir phosphate.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of oseltamivir and quantifying any impurities.

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., Kromasil C18, 5 µm, 250 mm x 4.6 mm)
Mobile Phase A gradient or isocratic mixture of acetonitrile and a buffer (e.g., bicarbonate buffer at pH 10 or 0.1% octa-sulfonic acid).[2][3]
Flow Rate 1.0 mL/min
Detection UV detection at 215 nm, 220 nm, or 254 nm.[2][4]
Retention Time Approximately 2.3-4 minutes, depending on the specific method.[2][3]
Purity Achieved The final product typically exhibits a purity of >99.7%.[1]

3.2. Other Analytical Techniques

MethodPurpose
Mass Spectrometry (MS) To confirm the molecular weight of the compound and its intermediates.
Nuclear Magnetic Resonance (NMR) To elucidate the chemical structure and confirm stereochemistry.
Colorimetric Assays For quantitative analysis, often using ion-pair complex formation (e.g., with Congo red).[2]
Capillary Electrophoresis An alternative method for the separation and quantification of oseltamivir.

This technical guide provides a comprehensive overview of the synthesis and purification of oseltamivir phosphate, serving as a valuable resource for researchers and professionals in drug development. The detailed protocols, data summaries, and visualizations offer a clear and in-depth understanding of the chemical processes involved in the production of this important antiviral medication.

References

LZWL02003 discovery and background

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "LZWL02003" has yielded no specific information related to a compound, drug, or research topic with this identifier. The search results did not contain any relevant data that would allow for the creation of the requested technical guide.

This suggests that "this compound" may be:

  • A highly specific internal project code not yet in the public domain.

  • A potential typographical error in the identifier.

  • A misunderstanding of the correct name or designation.

Without further clarification or alternative identifiers for the topic of interest, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the exact identifier and search for it in scientific databases and clinical trial registries. Should a corrected or alternative name for "this compound" be available, a comprehensive technical guide can be compiled.

The Enigmatic Profile of LZWL02003: A Proprietary Anti-Neuroinflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

LZWL02003 has been identified as a promising anti-neuroinflammatory agent with potential therapeutic applications in neurodegenerative diseases. Commercially available information describes it as a compound that confers protection against neuronal damage induced by the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), a model commonly used to study Parkinson's disease. Furthermore, this compound is reported to mitigate the production of reactive oxygen species (ROS), key mediators of cellular damage in a range of pathologies. In vivo studies in a rotenone-induced rat model of Parkinson's disease have suggested that this compound may improve cognitive, memory, learning, and motor functions.

Despite these intriguing preliminary findings, a comprehensive search of the public scientific literature and patent databases did not yield any specific biological targets, quantitative efficacy data (such as IC50 or Ki values), detailed experimental protocols, or elucidated signaling pathways directly associated with this compound. This suggests that this compound is likely a proprietary molecule in the early stages of research and development, with detailed information remaining confidential.

This guide, therefore, aims to provide a foundational understanding based on the available information and outlines the general experimental approaches and conceptual frameworks that would be necessary to fully characterize the biological targets and mechanism of action of this compound.

Conceptual Framework for Target Identification and Mechanism of Action Elucidation

Given the reported anti-neuroinflammatory and neuroprotective effects of this compound, a logical workflow for its characterization would involve a multi-pronged approach encompassing target identification, in vitro and cell-based assays, and pathway analysis.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro & Cell-Based Validation cluster_2 Phase 3: Pathway Analysis A Affinity Chromatography D Enzymatic Assays (e.g., Kinase, Phosphatase) A->D Identified Proteins B Yeast Three-Hybrid E Receptor Binding Assays B->E Interacting Proteins C Computational Docking C->D Predicted Targets C->E I Western Blotting for Key Signaling Proteins D->I E->I F Cell Viability & Cytotoxicity Assays F->I G ROS Production Measurement J Reporter Gene Assays (e.g., NF-κB, Nrf2) G->J H Cytokine Release Assays H->J K Transcriptomic Analysis (RNA-seq) I->K J->K

Caption: A conceptual workflow for the identification and validation of the biological targets and mechanism of action of this compound.

Potential Signaling Pathways Implicated in Neuroinflammation and Neuroprotection

Based on its described effects, this compound could potentially modulate key signaling pathways involved in neuroinflammation and oxidative stress. The diagram below illustrates a generalized overview of such pathways, which would be prime candidates for investigation.

G Stress Cellular Stress (e.g., MPP+, ROS) IKK IKK Complex Stress->IKK Nrf2 Nrf2 Stress->Nrf2 Apoptosis Apoptosis Stress->Apoptosis This compound This compound This compound->IKK Inhibits? This compound->Nrf2 Activates? This compound->Apoptosis Inhibits? NFkB NF-κB IKK->NFkB Activates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-1β) NFkB->ProInflammatory Induces ProInflammatory->Apoptosis ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds Antioxidant Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant Induces NeuronalSurvival Neuronal Survival Antioxidant->NeuronalSurvival

Caption: Putative signaling pathways that may be modulated by this compound to exert its anti-neuroinflammatory and neuroprotective effects.

Hypothetical Experimental Protocols

To provide a practical context, the following are detailed, albeit hypothetical, protocols for key experiments that would be essential in characterizing this compound.

Table 1: Hypothetical Quantitative Data for this compound
Target/AssayMethodResult (e.g., IC50)
Target X Kinase In vitro Kinase Assay150 nM
NF-κB Activation Luciferase Reporter Assay500 nM
ROS Production DCFDA Cellular Assay750 nM
Neuronal Viability (MPP+) MTT AssayEC50 = 1.2 µM
Experimental Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on a putative kinase target (Target X).

Materials:

  • Recombinant human Target X kinase

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound (in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO in kinase buffer).

  • Add 2.5 µL of a solution containing Target X kinase and its substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Data is normalized to controls (no enzyme and vehicle) and the IC50 value is calculated using a non-linear regression curve fit.

Experimental Protocol 2: Cellular Reactive Oxygen Species (ROS) Assay

Objective: To quantify the effect of this compound on intracellular ROS production in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS

  • This compound (in DMSO)

  • MPP+ iodide

  • 2',7'-Dichlorofluorescin diacetate (DCFDA)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.

  • Induce oxidative stress by adding MPP+ (final concentration, e.g., 1 mM) to the wells and incubate for 24 hours.

  • Remove the medium and wash the cells with warm PBS.

  • Load the cells with 10 µM DCFDA in PBS and incubate at 37°C for 30 minutes in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

  • The reduction in fluorescence in this compound-treated wells compared to MPP+-only treated wells indicates a decrease in ROS production.

Conclusion

While the currently available information on this compound points to its potential as a valuable research tool and a lead compound for the development of therapeutics for neurodegenerative diseases, a significant gap in our understanding of its molecular interactions remains. The experimental frameworks and hypothetical protocols outlined in this guide provide a roadmap for the systematic investigation required to elucidate its precise biological targets and mechanism of action. Such studies are crucial for transitioning this promising agent from a proprietary compound to a well-characterized therapeutic candidate. Further disclosure of internal research or the publication of independent studies will be necessary to fully unlock the potential of this compound.

No Publicly Available In Vitro Data for LZWL02003

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and public records, no information regarding the in vitro activity of a compound designated LZWL02003 could be found. This suggests that this compound may be an internal research code for a proprietary compound that has not yet been disclosed or published in the public domain.

As a result, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or signaling pathway diagrams related to this specific compound at this time. The core requirements of the request, including data presentation in tables, detailed experimental methodologies, and visualizations of signaling pathways, are entirely dependent on the availability of primary research data, which is currently absent for this compound.

For researchers, scientists, and drug development professionals interested in the in vitro activity of novel compounds, access to published literature, patent filings, or data from sponsoring organizations is essential for conducting a thorough analysis. Without such foundational information, any attempt to generate the requested technical guide would be speculative and lack the factual basis required for a scientific audience.

It is recommended that individuals seeking information on this compound consult any internal documentation or contact the originating institution or company directly, as they would be the sole source of data for this non-public compound.

An In-Depth Technical Guide to the Preclinical Safety and Toxicity Profile of a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of publicly available scientific literature and databases did not yield any specific safety or toxicity data for a compound designated "LZWL02003." This suggests that this compound may be an internal research code, a compound not yet described in published literature, or a designation that is not publicly disclosed.

The following technical guide has been developed to serve as a comprehensive template for outlining the safety and toxicity profile of a new chemical entity, in line with the user's request for an in-depth guide for researchers and drug development professionals. This guide describes the typical studies conducted, data presentation formats, and experimental methodologies, using placeholder data for illustrative purposes.

This guide provides a structured overview of the essential components of a preclinical safety and toxicity assessment for a novel chemical entity. The methodologies and data presented are foundational for establishing a safety margin and informing the design of first-in-human clinical trials.[1]

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects that may occur within a short period after a single exposure to the substance.[2] These studies are crucial for identifying the median lethal dose (LD50) and for understanding the immediate physiological responses to the compound.

  • Test System: Sprague-Dawley rats, nulliparous, non-pregnant females, 8-12 weeks old.

  • Administration: A single oral gavage dose.

  • Dosing Progression: A starting dose is administered to a single animal. If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased. This continues until the criteria for stopping the study are met.

  • Observation Period: Animals are observed for 14 days for clinical signs of toxicity, morbidity, and mortality. Body weights are recorded prior to dosing and on days 7 and 14.

  • Endpoint: Determination of the LD50 value and observation of any dose-related clinical signs.

  • Pathology: Gross necropsy is performed on all animals.

Study TypeSpecies/StrainRoute of AdministrationLD50 (mg/kg)Clinical Signs Observed
Acute Oral ToxicitySprague-Dawley RatOral Gavage> 2000No mortality or treatment-related clinical signs.[3]
Acute Dermal ToxicitySprague-Dawley RatDermal> 2000No treatment-related responses observed.[3]
Acute Inhalation ToxicityWistar RatInhalation> 5 mg/LTransient respiratory irritation at high doses.

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance after prolonged exposure. Sub-chronic studies typically last for 28 or 90 days, while chronic studies can extend up to 12 months.[1] These studies are essential for determining the No-Observed-Adverse-Effect Level (NOAEL).[3][4]

  • Test System: Wistar rats, 10 animals/sex/group.

  • Administration: Daily oral gavage for 28 consecutive days.

  • Dose Groups: Vehicle control, low dose, mid dose, and high dose. A recovery group may be included.

  • Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.

  • Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded. Histopathological examination of a comprehensive list of tissues is performed.

  • Endpoint: Identification of target organs of toxicity and determination of the NOAEL.

ParameterVehicle ControlLow Dose (10 mg/kg)Mid Dose (50 mg/kg)High Dose (200 mg/kg)
Body Weight Gain (g)
Male120 ± 15118 ± 12110 ± 1495 ± 18
Female80 ± 1078 ± 975 ± 1160 ± 12
Hematology
Hemoglobin (g/dL) - Male14.5 ± 1.214.3 ± 1.113.8 ± 1.312.1 ± 1.5
Clinical Chemistry
ALT (U/L) - Male45 ± 848 ± 765 ± 10150 ± 25
Organ Weights (g)
Liver - Male12.5 ± 1.512.8 ± 1.314.5 ± 1.818.2 ± 2.1*
NOAEL (mg/kg/day) ---Male: 10, Female: 10

* Statistically significant difference from vehicle control (p < 0.05)

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage. A standard battery of tests includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell chromosomal aberration test, and an in vivo mammalian erythrocyte micronucleus test.

  • Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

  • Method: The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix).

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

AssayTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation (Ames)S. typhimurium, E. coliWith and Without S9Negative
In Vitro Chromosomal AberrationHuman Peripheral Blood LymphocytesWith and Without S9Negative
In Vivo MicronucleusMouse Bone MarrowN/ANegative

Visualizations

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_decision Decision Point genotox_in_vitro Genotoxicity (Ames, Chromosomal Aberration) acute_tox Acute Toxicity genotox_in_vitro->acute_tox cyp_inhibition CYP450 Inhibition cyp_inhibition->acute_tox hERG hERG Assay hERG->acute_tox repeated_dose Repeated Dose Toxicity (28-day, 90-day) acute_tox->repeated_dose safety_pharm Safety Pharmacology repeated_dose->safety_pharm genotox_in_vivo Genotoxicity (Micronucleus) safety_pharm->genotox_in_vivo go_nogo Proceed to First-in-Human? genotox_in_vivo->go_nogo

Caption: A generalized workflow for preclinical safety and toxicity assessment.

This guide provides a foundational understanding of the key studies involved in the safety and toxicity profiling of a new chemical entity. The results from these studies are critical for risk assessment and for the safe progression of novel compounds into clinical development.

References

An In-depth Technical Guide to LZWL02003 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive technical overview of LZWL02003, a novel anti-neuroinflammatory and neuroprotective agent. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in the context of neurodegenerative diseases.

Sourcing this compound for Research

This compound is available for research purposes from several specialized chemical suppliers. These vendors offer the compound with high purity suitable for in vitro and in vivo studies.

Verified Suppliers:

  • MedchemExpress: A supplier of bioactive molecules, including inhibitors and screening libraries.

  • MedKoo Biosciences: Specializes in high-quality biochemical reagents and small molecule drugs for laboratory use.[1]

  • AbMole BioScience: Provides a wide range of inhibitors, activators, and other research chemicals.

Researchers should contact these suppliers directly through their websites for quotations, purity specifications, and availability.

Core Technical Data and Mechanism of Action

This compound, a derivative of N-salicyloyl tryptamine, has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease and cerebral ischemia/reperfusion injury. Its multifaceted mechanism of action involves anti-inflammatory, anti-apoptotic, and antioxidant pathways.

Chemical Properties:

PropertyValue
CAS Number 1371564-45-2
Molecular Formula C18H18N2O2
Molecular Weight 294.35 g/mol
Anti-Neuroinflammatory Effects

This compound has been shown to suppress neuroinflammation by inhibiting the activation of the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines.[1]

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels

CytokineTreatment GroupConcentration/DosageResult
IL-1β Rotenone-induced PD rats10 mg/kgSignificant decrease compared to vehicle
TNF-α Rotenone-induced PD rats10 mg/kgSignificant decrease compared to vehicle
IL-6 Rotenone-induced PD rats10 mg/kgSignificant decrease compared to vehicle
Anti-Apoptotic and Antioxidant Activity

The neuroprotective properties of this compound are further attributed to its ability to modulate the expression of apoptosis-related proteins and combat oxidative stress. It upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[1] Furthermore, it mitigates oxidative stress by reducing levels of malondialdehyde (MDA) and reactive oxygen species (ROS), and enhancing the activity of superoxide dismutase (SOD).[1]

Table 2: Modulation of Apoptotic and Oxidative Stress Markers by this compound

MarkerTreatment GroupConcentration/DosageResult
Bcl-2/Bax Ratio Cerebral I/R injury model20 mg/kgSignificantly increased
MDA Levels Cerebral I/R injury model20 mg/kgSignificantly decreased
ROS Levels MPP+-induced neuronal damageNot specifiedReduced expression
SOD Activity Cerebral I/R injury model20 mg/kgSignificantly increased

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a foundation for replicating and expanding upon existing research.

In Vivo Model of Parkinson's Disease
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Parkinson's Disease: Rotenone (a mitochondrial complex I inhibitor) is administered to induce a model of Parkinson's disease.

  • This compound Administration: this compound is administered orally at a specified dosage (e.g., 10 mg/kg) for a defined period.

  • Behavioral Assessments: Cognitive, memory, learning, and motor functions are evaluated using standardized tests such as the Morris water maze and rotarod test.

  • Biochemical Analysis: Following the treatment period, brain tissues are collected for the analysis of inflammatory markers (IL-1β, TNF-α, IL-6) and other relevant biomarkers.

In Vivo Model of Cerebral Ischemia/Reperfusion (I/R) Injury
  • Animal Model: Male mice or rats.

  • Induction of I/R Injury: A middle cerebral artery occlusion (MCAO) model is typically used to induce transient focal cerebral ischemia, followed by reperfusion.

  • This compound Administration: this compound is administered, often intraperitoneally, at a specific time point relative to the ischemic event (e.g., before or after reperfusion).

  • Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system to evaluate the extent of the injury.

  • Histological Analysis: Brain sections are stained (e.g., with TTC staining) to measure the infarct volume.

  • Biochemical Assays: Brain homogenates are used to measure markers of oxidative stress (MDA, ROS, SOD) and apoptosis (Bcl-2, Bax).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

LZWL02003_Signaling_Pathway Neuroinflammation Neuroinflammation (e.g., Rotenone, Ischemia) NFkB_Activation NF-κB Pathway Activation Neuroinflammation->NFkB_Activation Oxidative_Stress Oxidative Stress (↑ ROS, ↑ MDA, ↓ SOD) Neuroinflammation->Oxidative_Stress Cytokines ↑ Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB_Activation->Cytokines Neuronal_Damage Neuronal Damage & Apoptosis Cytokines->Neuronal_Damage This compound This compound NFkB_Inhibition NF-κB Pathway Inhibition This compound->NFkB_Inhibition Antioxidant_Effect Antioxidant Effect (↓ ROS, ↓ MDA, ↑ SOD) This compound->Antioxidant_Effect Anti_Apoptotic_Effect Anti-Apoptotic Effect (↑ Bcl-2/Bax ratio) This compound->Anti_Apoptotic_Effect Reduced_Cytokines ↓ Pro-inflammatory Cytokines NFkB_Inhibition->Reduced_Cytokines Neuroprotection Neuroprotection Reduced_Cytokines->Neuroprotection Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis (↓ Bcl-2/Bax ratio) Mitochondrial_Dysfunction->Apoptosis Apoptosis->Neuronal_Damage Mitochondrial_Homeostasis Mitochondrial Homeostasis Antioxidant_Effect->Mitochondrial_Homeostasis Mitochondrial_Homeostasis->Neuroprotection Anti_Apoptotic_Effect->Neuroprotection

Figure 1: Mechanism of action of this compound in neuroprotection.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rats, Mice) Disease_Induction Induction of Neurodegeneration (e.g., Rotenone, MCAO) Animal_Model->Disease_Induction Treatment_Groups Group Assignment (Vehicle, this compound Doses) Disease_Induction->Treatment_Groups Drug_Administration This compound Administration (Oral, IP) Treatment_Groups->Drug_Administration Behavioral_Testing Behavioral Assessments (e.g., Morris Water Maze, Rotarod) Drug_Administration->Behavioral_Testing Tissue_Collection Tissue Collection (Brain) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical & Histological Analysis (Cytokines, Oxidative Stress, Infarct Volume) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

References

Methodological & Application

LZWL02003 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

It is important to note that information regarding the investigational compound LZWL02003 is not publicly available. As such, the following application notes and protocols are provided as a generalized framework based on common practices in preclinical and clinical drug development. These guidelines are for informational purposes only and must be adapted and validated for the specific characteristics of this compound as more information becomes available.

In Vitro Characterization

Cell-Based Assays

Objective: To determine the potency and efficacy of this compound in relevant cellular models.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Table 1: Hypothetical In Vitro IC50 Values for this compound

Cell LineTargetIncubation Time (h)IC50 (nM)
Cancer Cell Line AKinase X7250
Cancer Cell Line BKinase Y72120
Normal Cell Line C-72>10,000

Preclinical In Vivo Studies

Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.

Protocol: Single-Dose PK Study in Mice

  • Animal Dosing: Administer a single dose of this compound to mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • PK Parameter Calculation: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (%)
IV28500.2512003.5100
PO104501.024004.040
Efficacy Studies

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease.

Protocol: Xenograft Tumor Model

  • Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment Initiation: Randomize mice into vehicle control and this compound treatment groups.

  • Dosing Regimen: Administer this compound at a predetermined dose and schedule (e.g., 10 mg/kg, daily, PO).

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

Clinical Administration Guidelines (Hypothetical)

These are hypothetical guidelines and should not be used for actual clinical administration.

Phase I Dose-Escalation Study

Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.

Study Design:

  • Patient Population: Patients with advanced solid tumors who have exhausted standard treatment options.

  • Dosing: Start with a low dose of this compound and escalate in subsequent cohorts of patients based on observed toxicities.

  • Administration: Oral administration, once daily, in 21-day cycles.

  • Safety Monitoring: Monitor for adverse events using Common Terminology Criteria for Adverse Events (CTCAE).

  • PK and Pharmacodynamics (PD) Analysis: Collect blood samples for PK and PD biomarker analysis.

Table 3: Hypothetical Dose-Escalation Scheme for this compound

Dose LevelThis compound Dose (mg)Number of Patients
1503-6
21003-6
32003-6
44003-6

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Cell-Based Assays Cell-Based Assays Biochemical Assays Biochemical Assays Cell-Based Assays->Biochemical Assays PK Studies PK Studies Cell-Based Assays->PK Studies Lead Optimization Efficacy Models Efficacy Models PK Studies->Efficacy Models Phase I Phase I Efficacy Models->Phase I IND-Enabling Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III

Caption: A generalized workflow for drug discovery and development.

signaling_pathway This compound This compound Target Kinase Target Kinase This compound->Target Kinase Inhibition Downstream Effector 1 Downstream Effector 1 Target Kinase->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Kinase->Downstream Effector 2 Cell Proliferation Cell Proliferation Downstream Effector 1->Cell Proliferation Apoptosis Apoptosis Downstream Effector 2->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

Application Notes and Protocols for the Analytical Detection of LZWL02003

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "LZWL02003" is not found in publicly available scientific literature. Therefore, for the purpose of these application notes, this compound is treated as a hypothetical novel drug candidate, a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The following protocols, data, and pathways are representative examples for such a compound and are intended to serve as a template for researchers.

Introduction

This compound is a novel, potent, and selective inhibitor of the EGFR signaling pathway, a critical pathway often dysregulated in various cancers. As this compound progresses through preclinical and clinical development, robust and reliable analytical methods are essential for its quantification in biological matrices. These application notes provide detailed protocols for the determination of this compound in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of this compound (Hypothetical)

PropertyValue
Molecular FormulaC₂₂H₂₅N₅O₃
Molecular Weight407.47 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in DMSO and Methanol
UV λmax254 nm

Signaling Pathway of EGFR Inhibition by this compound

The diagram below illustrates the proposed mechanism of action for this compound, which involves the inhibition of the EGFR signaling pathway. This pathway, when activated by ligands such as EGF, leads to downstream signaling cascades that promote cell proliferation and survival. This compound competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream effectors like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Analytical Methods

Two primary methods have been developed and validated for the quantification of this compound in human plasma: a rapid screening method using HPLC-UV and a highly sensitive and specific method using LC-MS/MS for pharmacokinetic studies.

I. Quantification of this compound by HPLC-UV

This method is suitable for the rapid analysis of samples with expected concentrations in the µg/mL range.

A. Experimental Protocol

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to an HPLC vial.

    • Inject 20 µL into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile: 20 mM Potassium Phosphate buffer (pH 3.5).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • UV Detection Wavelength: 254 nm

    • Run Time: 10 minutes

B. Quantitative Data Summary

ParameterResult
Linearity Range0.1 - 50 µg/mL (r² > 0.998)
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Intra-day Precision (%CV)< 5%
Inter-day Precision (%CV)< 7%
Accuracy (% Recovery)95% - 105%
II. Quantification of this compound by LC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations (ng/mL) are expected.

A. Experimental Protocol

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 50 µL of plasma, add 10 µL of internal standard solution (a stable isotope-labeled this compound).

    • Add 250 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Freeze the aqueous layer by placing the tubes in a dry ice/acetone bath.

    • Decant the organic (upper) layer into a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Inject 5 µL into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: UPLC (Ultra-Performance Liquid Chromatography)

    • Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Mass Spectrometer: Triple Quadrupole

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • This compound: 408.2 → 281.1 (Quantifier), 408.2 → 193.1 (Qualifier)

      • Internal Standard (¹³C₆-LZWL02003): 414.2 → 287.1

B. Quantitative Data Summary

ParameterResult
Linearity Range0.1 - 1000 ng/mL (r² > 0.999)
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (%CV)< 4%
Inter-day Precision (%CV)< 6%
Accuracy (% Recovery)97% - 103%
Matrix EffectMinimal (< 10%)

Analytical Workflow Diagram

The following diagram outlines the general workflow for the quantification of this compound in plasma samples.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Plasma Plasma Sample Collection Spike Spike Internal Standard Plasma->Spike Extraction Protein Precipitation (HPLC-UV) or Liquid-Liquid Extraction (LC-MS/MS) Spike->Extraction HPLC HPLC-UV Analysis Extraction->HPLC LCMS LC-MS/MS Analysis Extraction->LCMS Integration Peak Integration HPLC->Integration LCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound quantification in plasma.

Conclusion

The analytical methods described provide robust and reliable means for the quantification of this compound in human plasma. The HPLC-UV method is well-suited for routine analysis and dose formulation verification, while the LC-MS/MS method provides the high sensitivity required for pharmacokinetic and metabolism studies. These protocols should be fully validated in accordance with regulatory guidelines (e.g., FDA, EMA) before implementation in a regulated environment.

Application Notes and Protocols: Analysis of the Hypothetical Small Molecule Inhibitor LZWL02003 using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a general guide for the analysis of a hypothetical small molecule inhibitor, designated as LZWL02003. As of the latest literature search, "this compound" does not correspond to a publicly documented compound. Therefore, the subsequent information, including the proposed mechanism of action, signaling pathways, and experimental data, is illustrative and intended to serve as a template for researchers working with novel small molecule inhibitors.

Introduction

Western blotting is a fundamental technique in cell and molecular biology used to detect and quantify specific proteins within a complex mixture, such as a cell lysate.[1] This method is invaluable for researchers in drug development to elucidate the mechanism of action of novel compounds, confirm target engagement, and assess downstream signaling effects.

This document provides a comprehensive guide for utilizing western blot analysis to study the effects of the hypothetical small molecule inhibitor, this compound. It includes detailed protocols for sample preparation, immunoblotting, and data analysis, along with a hypothetical signaling pathway to illustrate the application.

Hypothetical Mechanism of Action for this compound:

For the purpose of this guide, we will hypothesize that this compound is a potent and selective inhibitor of MEK1, a key kinase in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers and other diseases, making it a common target for drug development. Inhibition of MEK1 by this compound is expected to decrease the phosphorylation of its downstream targets, ERK1 and ERK2.

Signaling Pathway

The diagram below illustrates the hypothetical MAPK/ERK signaling pathway and the proposed point of inhibition by this compound.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK1/2 MEK1->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->MEK1 Inhibition

Caption: Hypothetical MAPK/ERK signaling pathway with this compound inhibition of MEK1.

Experimental Protocols

The following sections provide detailed protocols for investigating the effect of this compound on the MAPK/ERK pathway.

Cell Culture and Treatment
  • Cell Seeding: Seed a suitable cell line (e.g., HeLa or A549) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Positive Control: For studies involving phosphorylation, a positive control where the pathway is stimulated (e.g., with epidermal growth factor, EGF) with and without the inhibitor can be included.

Protein Extraction (Lysis)
  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[3][4]

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]

  • Transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay.[5] This is crucial for ensuring equal loading of protein for each sample.[6]

  • Based on the concentrations, calculate the volume of each lysate needed to obtain a consistent amount of protein (typically 20-30 µg) for each sample.

SDS-PAGE and Protein Transfer
  • Prepare the protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes to denature the proteins.[5]

  • Load equal amounts of protein for each sample into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker in one lane.

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[7]

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, or anti-MEK1) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody host species (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[9]

  • Final Washes: Repeat the washing step with TBST three times for 10 minutes each.

Detection and Analysis
  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.[10]

  • Stripping and Re-probing: To detect another protein on the same membrane (e.g., a loading control), the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).[6]

  • Normalization: Normalize the intensity of the target protein band to that of a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) to correct for variations in protein loading.[11][12] It is important to validate that the expression of the chosen housekeeping protein is not affected by the experimental treatment.[13][14]

Experimental Workflow Diagram

The following diagram outlines the major steps in the western blot protocol.

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment with this compound start->cell_culture lysis Protein Extraction (Lysis) cell_culture->lysis quantification Protein Quantification (BCA/Bradford Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Data Analysis detection->analysis end End analysis->end

Caption: A streamlined workflow for western blot analysis of this compound.

Data Presentation

Quantitative data from western blot experiments should be presented in a clear and organized manner. The following tables provide a template for summarizing the densitometry results of this compound's effect on ERK1/2 phosphorylation.

Table 1: Densitometry of p-ERK1/2 and Total ERK1/2 Levels

Treatment (this compound, nM)p-ERK1/2 Intensity (Arbitrary Units)Total ERK1/2 Intensity (Arbitrary Units)GAPDH Intensity (Arbitrary Units)
0 (Vehicle)15,23416,54325,123
113,56716,23424,897
108,76516,87625,543
1002,13416,43224,987
100054316,78925,234

Table 2: Normalized p-ERK1/2 Levels

Treatment (this compound, nM)Normalized p-ERK1/2 (p-ERK / Total ERK)Fold Change vs. Vehicle
0 (Vehicle)0.9211.00
10.8360.91
100.5190.56
1000.1300.14
10000.0320.03

Note: The data presented in these tables are purely hypothetical and for illustrative purposes only.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No Signal Inactive antibody, insufficient protein loaded, over-blocking, incorrect secondary antibody.Check antibody specifications, increase protein load, reduce blocking time, verify secondary antibody compatibility.
High Background Insufficient blocking, antibody concentration too high, insufficient washing.Increase blocking time/change blocking agent, optimize antibody dilution, increase wash duration/volume.
Non-specific Bands Antibody concentration too high, non-specific antibody binding, protein degradation.Perform antibody titration, increase stringency of washes, use fresh protease inhibitors in lysis buffer.
Uneven Bands Uneven gel polymerization, poor sample loading, uneven transfer.Ensure proper gel casting, be careful when loading samples, check transfer setup for air bubbles.

References

Application Notes and Protocols for Kinase Inhibition Assays Using LZWL02003

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of LZWL02003 in kinase inhibition studies.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them a significant target in drug discovery and development, particularly in oncology. The dysregulation of kinase activity is implicated in numerous diseases. Small molecule inhibitors that can modulate kinase activity are therefore of high therapeutic interest.

This document provides detailed application notes and protocols for utilizing this compound, a novel small molecule inhibitor, in various kinase inhibition assays. The provided methodologies cover both biochemical and cell-based assays to characterize the inhibitory activity and cellular effects of this compound.

Biochemical Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. These assays measure the reduction in kinase activity as a function of inhibitor concentration, allowing for the determination of key parameters such as IC50.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to the inhibition of the kinase.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase and its specific substrate in the appropriate kinase reaction buffer.

    • Prepare serial dilutions of this compound in DMSO, and then dilute further into the kinase buffer to create a 2X compound solution. A typical starting concentration range for a new inhibitor is 10 µM to 0.1 nM.

    • Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should ideally be at the Km value for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X this compound solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for the ADP-Glo™ Kinase Assay:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep_kinase Prepare 2X Kinase/ Substrate Solution add_kinase Add Kinase/ Substrate prep_kinase->add_kinase prep_compound Prepare 2X this compound Serial Dilutions add_compound Add this compound/ Control to Plate prep_compound->add_compound prep_atp Prepare 2X ATP Solution add_atp Add ATP to Initiate Reaction prep_atp->add_atp add_compound->add_kinase incubate1 Incubate (10 min) add_kinase->incubate1 incubate1->add_atp incubate2 Incubate (60 min) add_atp->incubate2 add_adpglo Add ADP-Glo™ Reagent incubate2->add_adpglo incubate3 Incubate (40 min) add_adpglo->incubate3 add_detection Add Kinase Detection Reagent incubate3->add_detection incubate4 Incubate (30-60 min) add_detection->incubate4 read_plate Measure Luminescence incubate4->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Generate Dose- Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow of the ADP-Glo™ biochemical kinase assay.

Cell-Based Assays

Cell-based assays are critical for evaluating the efficacy of an inhibitor in a more physiologically relevant context. These assays can determine a compound's ability to enter cells, engage its target kinase, and elicit a downstream biological response.

Cell Viability/Cytotoxicity Assay

A common method to assess the effect of a kinase inhibitor on cancer cells is to measure cell viability or proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active cells.

Experimental Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well white-walled, clear-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the various concentrations of this compound or controls (DMSO for vehicle control).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each this compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Logical Flow of a Cell-Based Viability Assay:

Cell_Viability_Workflow start Start: Culture Cells seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_attach Incubate Overnight (Attachment) seed_cells->incubate_attach prepare_compound Prepare this compound Serial Dilutions incubate_attach->prepare_compound treat_cells Treat Cells with This compound incubate_attach->treat_cells prepare_compound->treat_cells incubate_treat Incubate (72 hours) treat_cells->incubate_treat add_reagent Add CellTiter-Glo® Reagent incubate_treat->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence analyze_data Analyze Data (Calculate GI50) measure_luminescence->analyze_data end End analyze_data->end

Caption: Logical flow for a typical cell-based viability assay.

Data Presentation

The quantitative data obtained from the kinase inhibition assays should be summarized for clear comparison.

Table 1: Biochemical Inhibition of Target Kinases by this compound

Target KinaseAssay TypeATP Concentration (µM)This compound IC50 (nM)
Kinase AADP-Glo™10Example: 50
Kinase BADP-Glo™100Example: >1000
Kinase CLanthaScreen®1Example: 15

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeTarget Kinase ExpressionThis compound GI50 (nM)
Cell Line XLung CancerHigh Kinase AExample: 150
Cell Line YBreast CancerLow Kinase AExample: >5000
Cell Line ZLeukemiaHigh Kinase CExample: 80

Signaling Pathway Analysis

To understand the mechanism of action of this compound, it is crucial to investigate its effect on the downstream signaling pathways regulated by the target kinase. Western blotting is a common technique for this purpose.

Hypothetical Signaling Pathway for Kinase A:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activation Substrate_1 Substrate 1 Kinase_A->Substrate_1 Phosphorylation Substrate_2 Substrate 2 Substrate_1->Substrate_2 Transcription_Factor Transcription Factor Substrate_2->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor This compound This compound This compound->Kinase_A Inhibition

Caption: A hypothetical signaling pathway inhibited by this compound.

Application Notes and Protocols: Interrogating the Neuroprotective Compound LZWL02003 with CRISPR Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LZWL02003 is an N-salicyloyl tryptamine derivative demonstrating significant promise as a neuroprotective and anti-inflammatory agent. Preclinical studies have illuminated its therapeutic potential in models of Parkinson's disease and cerebral ischemia/reperfusion injury. The compound is understood to exert its effects through multiple mechanisms, including the inhibition of Reactive Oxygen Species (ROS) generation, reduction of mitochondrial dysfunction, prevention of apoptosis, and suppression of the NF-κB signaling pathway.[1][2][3][4][5]

While the phenotypic effects of this compound are well-documented, the precise molecular targets through which it mediates its activity remain to be fully elucidated. CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening offers a powerful and unbiased approach to identify the genetic dependencies and targets of therapeutic compounds. This document provides detailed application notes and protocols for utilizing CRISPR screening to uncover the molecular mechanisms of this compound.

Key Biological Activities of this compound

A comprehensive understanding of this compound's known biological activities is crucial for designing effective CRISPR screening strategies. The following table summarizes the key observed effects and the cellular contexts in which they have been studied.

Biological ActivityCell/Animal ModelObserved EffectsReference
Anti-neuroinflammation In vitro and in vivo modelsGood anti-neuroinflammatory activity.[1][3]
Neuroprotection SH-SY5Y cells (MPP+-induced damage)Protects human neuron cells from damage.[1][3][5]
Rotenone-induced PD rat modelImproves cognition, memory, learning, and athletic ability.[1][5]
Cerebral Ischemia/Reperfusion Injury ModelsNeuroprotective effects observed.[2][4]
Inhibition of ROS Generation SH-SY5Y cellsSignificantly reduces the expression of ROS.[1][3]
Reduction of Mitochondrial Dysfunction SH-SY5Y cellsReverses decreased mitochondrial membrane potential.[1][3]
Inhibition of Apoptosis SH-SY5Y cellsReduces the incidence of apoptosis.[1][3][5]
Suppression of NF-κB Pathway Cerebral I/R injury modelsSuppressed phosphorylation of NF-κB pathway-related proteins and decreased nuclear translocation of NF-κB p65 subunits.[2][4]

Proposed CRISPR Screening Strategies to Identify this compound Targets

Given the multifaceted activity of this compound, several CRISPR screening approaches can be employed to identify its molecular targets. Below are detailed protocols for hypothetical genome-wide loss-of-function and gain-of-function screens.

Strategy 1: Genome-Wide CRISPR Knockout (KO) Screen for Sensitization to Oxidative Stress

This screen aims to identify genes whose knockout sensitizes cells to this compound treatment under conditions of oxidative stress, suggesting these genes are either direct targets of this compound or part of a compensatory pathway.

Experimental Workflow:

G cluster_setup Screen Setup cluster_treatment Treatment cluster_analysis Analysis A Lentiviral Production of Genome-Scale CRISPR KO Library B Transduction of Cas9-expressing Neuronal Cells (e.g., SH-SY5Y) A->B C Puromycin Selection for Transduced Cells B->C D Split Cell Population into Two Arms C->D E1 Arm 1: Treat with Vehicle (DMSO) D->E1 E2 Arm 2: Treat with Sub-lethal Dose of this compound D->E2 F Induce Oxidative Stress (e.g., with MPP+ or H2O2) E1->F E2->F G Collect Cell Populations F->G H Genomic DNA Extraction G->H I PCR Amplification of gRNA Cassettes H->I J Next-Generation Sequencing I->J K Data Analysis to Identify Depleted gRNAs in this compound-treated Arm J->K

Caption: Workflow for a CRISPR KO screen to identify sensitizing gene knockouts.

Detailed Protocol:

  • Library and Cell Line Preparation:

    • Produce high-titer lentivirus for a genome-scale CRISPR knockout library (e.g., GeCKOv2).

    • Transduce a Cas9-expressing neuronal cell line (e.g., SH-SY5Y) with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure single gRNA integration per cell.

    • Select for successfully transduced cells using puromycin.

  • Screen Execution:

    • Expand the library-transduced cells and split them into two replicate populations.

    • Treat one population with a sub-lethal concentration of this compound and the other with a vehicle control (e.g., DMSO).

    • After a predetermined incubation period (e.g., 24 hours), introduce an oxidative stressor (e.g., MPP+ or H₂O₂) to both populations.

    • Culture the cells for a period sufficient to allow for changes in cell viability (e.g., 7-14 days).

  • Readout and Analysis:

    • Harvest the surviving cells from both the treated and control populations.

    • Extract genomic DNA.

    • Amplify the integrated gRNA sequences using PCR.

    • Perform next-generation sequencing to determine the relative abundance of each gRNA.

    • Analyze the sequencing data to identify gRNAs that are significantly depleted in the this compound-treated group compared to the control group. Genes targeted by these depleted gRNAs are potential candidates involved in the protective mechanism of this compound.

Strategy 2: CRISPR Activation (CRISPRa) Screen for Resistance to Apoptosis

This screen is designed to identify genes whose overexpression confers resistance to an apoptotic stimulus in the presence of this compound, potentially revealing downstream effectors of the compound's anti-apoptotic activity.

Experimental Workflow:

G cluster_setup Screen Setup cluster_treatment Treatment and Selection cluster_analysis Analysis A Lentiviral Production of Genome-Scale CRISPRa Library B Transduction of dCas9-VPR expressing Neuronal Cells A->B C Puromycin Selection for Transduced Cells B->C D Treat with this compound C->D E Induce Apoptosis (e.g., with Staurosporine) D->E F Collect Surviving Cell Population E->F G Genomic DNA Extraction F->G H PCR Amplification of gRNA Cassettes G->H I Next-Generation Sequencing H->I J Data Analysis to Identify Enriched gRNAs I->J

Caption: Workflow for a CRISPRa screen to identify resistance-conferring genes.

Detailed Protocol:

  • Library and Cell Line Preparation:

    • Produce high-titer lentivirus for a genome-scale CRISPR activation (CRISPRa) library.

    • Transduce a neuronal cell line expressing a dCas9-activator fusion protein (e.g., dCas9-VPR) with the CRISPRa library.

    • Select for transduced cells with puromycin.

  • Screen Execution:

    • Treat the library-transduced cells with this compound.

    • Induce apoptosis using a known agent such as staurosporine.

    • Allow sufficient time for apoptosis to occur, resulting in the selection of resistant cells.

  • Readout and Analysis:

    • Harvest the surviving cell population.

    • Extract genomic DNA.

    • Amplify and sequence the integrated gRNA sequences.

    • Identify gRNAs that are enriched in the surviving population. The genes targeted by these gRNAs are potential mediators of the anti-apoptotic effects of this compound.

Data Presentation and Interpretation

The output of a CRISPR screen is a list of candidate genes. The following table provides a hypothetical example of how quantitative data from a CRISPR KO screen could be presented.

GeneLog2 Fold Change (this compound vs. Vehicle)p-valueFalse Discovery Rate (FDR)Biological Process
Gene A -4.21.5e-83.2e-6Mitochondrial Respiration
Gene B -3.84.1e-77.5e-5NF-κB Signaling
Gene C -3.59.8e-71.2e-4Apoptotic Process
Gene D -3.12.3e-62.1e-4Oxidative Stress Response
...............

A negative log2 fold change indicates that the knockout of that gene leads to decreased cell survival in the presence of this compound.

Visualizing the Signaling Pathway Interactions

Based on the known activities of this compound and potential CRISPR screen hits, a signaling pathway diagram can be constructed to visualize the interactions.

G cluster_stimulus Cellular Stress cluster_compound Therapeutic Intervention cluster_pathways Signaling Pathways Stress Oxidative Stress (e.g., MPP+) Mito Mitochondrial Dysfunction Stress->Mito LZWL This compound LZWL->Mito Inhibits ROS ROS Production LZWL->ROS Inhibits NFkB NF-κB Activation LZWL->NFkB Inhibits Apoptosis Apoptosis LZWL->Apoptosis Inhibits Mito->ROS ROS->NFkB NFkB->Apoptosis

Caption: Proposed signaling pathway of this compound in neuroprotection.

Conclusion

The application of CRISPR screening technologies provides a powerful, unbiased approach to deconvolute the complex mechanism of action of promising compounds like this compound. By identifying the specific molecular targets and pathways modulated by this neuroprotective agent, researchers can accelerate its development as a potential therapeutic for neurodegenerative diseases. The protocols and strategies outlined in these application notes provide a framework for designing and executing CRISPR screens to achieve this goal. Further validation of screen hits through individual gene knockouts and biochemical assays will be critical for confirming the direct interactions and functional consequences.

References

Troubleshooting & Optimization

troubleshooting LZWL02003 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LZWL02003.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my desired solvent. What should I do?

A1: this compound is known to have limited solubility in aqueous solutions. The initial choice of solvent is critical. It is recommended to first attempt dissolution in an organic solvent like DMSO before further dilution into aqueous buffers. For in vivo studies, specific solvent systems are recommended to achieve higher concentrations. If you are still facing issues, consider the troubleshooting steps outlined in the workflow below.

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium or buffer. How can I prevent this?

A2: This is a common issue for hydrophobic compounds. Precipitation upon dilution into an aqueous environment is often due to the compound's low aqueous solubility. To mitigate this, you can try reducing the concentration of your stock solution or using a co-solvent system. For in vivo preparations, specific formulations containing co-solvents like PEG300, Tween-80, or SBE-β-CD are effective in maintaining solubility.[1] If precipitation or phase separation occurs, gentle heating and/or sonication can also aid in dissolution.[1]

Q3: What are the recommended solvent systems for preparing this compound for in vivo experiments?

A3: Several protocols have been established to achieve a clear solution of this compound at a concentration of at least 2.5 mg/mL.[1] The choice of solvent system may depend on the specific requirements of your experiment. Please refer to the detailed experimental protocols and the summary table below for specific formulations.

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Following these storage guidelines is crucial to maintain the stability and activity of the compound.

Data Presentation

Table 1: Recommended Solvent Formulations for in vivo Studies

ProtocolSolvent CompositionAchievable Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.49 mM)[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.49 mM)[1]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.49 mM)[1]

Experimental Protocols

Protocol 1: Preparation of this compound in a PEG300/Tween-80 Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of Saline to reach the final volume of 1 mL and mix thoroughly.[1]

Protocol 2: Preparation of this compound in a SBE-β-CD Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 900 µL of a 20% SBE-β-CD solution in Saline.

  • Mix thoroughly until a clear solution is obtained.[1]

Protocol 3: Preparation of this compound in a Corn Oil Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 900 µL of Corn Oil.

  • Mix thoroughly until a clear solution is obtained.[1]

Visualizations

Troubleshooting Workflow for this compound Solubility Issues```dot

Caption: A diagram showing a potential anti-neuroinflammatory mechanism of action for this compound.

References

optimizing LZWL02003 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the experimental use of LZWL02003, a novel inhibitor of Kinase X within the EGFR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the novel Kinase X, a downstream effector in the epidermal growth factor receptor (EGFR) signaling pathway. The EGFR pathway is crucial in regulating cell growth, proliferation, survival, and differentiation.[1] By inhibiting Kinase X, this compound is hypothesized to block proliferation and induce apoptosis in cancer cells where this pathway is aberrantly activated.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound is cell-line dependent. We recommend starting with a dose-response experiment to determine the EC50 for your specific cell line. A typical starting range for a new compound is between 0.1 µM and 100 µM.[2] For initial screening, a logarithmic dilution series is often effective.

Q3: What is the recommended solvent for this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to keep the final concentration of DMSO below 0.5% to avoid solvent-induced cytotoxicity.

Q4: How should I store this compound?

A4: this compound should be stored as a powder at -20°C. For frequent use, a stock solution in DMSO can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS)

Q1: My cells do not show a significant decrease in viability after treatment with this compound.

A1:

  • Insufficient Incubation Time: The effect of this compound may be time-dependent. Consider extending the incubation period (e.g., 24, 48, 72 hours).

  • Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment with a wider concentration range.

  • Cell Line Resistance: The cell line you are using may not be dependent on the EGFR/Kinase X pathway for survival. Consider using a cell line with known EGFR pathway activation.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays. Ensure you have appropriate controls, including a no-cell control with the compound to check for direct reduction of the assay reagent.

Q2: I am observing high background or variability in my MTT assay results.

A2:

  • Contamination: Bacterial or yeast contamination can lead to high background absorbance. Visually inspect your cells and medium for any signs of contamination.

  • Incomplete Solubilization of Formazan Crystals: Ensure the formazan crystals are fully dissolved before reading the absorbance. You can increase the incubation time with the solubilization solution or gently pipette to mix.[3][4]

  • Pipetting Errors: Inconsistent pipetting can lead to high variability between replicates.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and assay results. To minimize this, avoid using the outer wells or ensure the incubator has adequate humidity.

Apoptosis Assays (e.g., Annexin V/PI Staining)

Q1: I am not observing a significant increase in apoptosis after this compound treatment.

A1:

  • Incorrect Timing: Apoptosis is a dynamic process. The time point you are analyzing may be too early or too late. Consider performing a time-course experiment.

  • Low Drug Concentration: The concentration of this compound may not be sufficient to induce apoptosis. Refer to your cell viability data to choose an appropriate concentration (typically at or above the EC50).

  • Cell Death Mechanism: this compound may be inducing a different form of cell death, such as necrosis or autophagy. Consider using alternative assays to investigate these possibilities.

Q2: I am seeing a high percentage of necrotic (Annexin V+/PI+) cells in my control group.

A2:

  • Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive PI staining.[5] Handle cells gently.

  • Unhealthy Cells: Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment.[6]

  • Compensation Issues: Improper compensation settings on the flow cytometer can lead to spectral overlap between the Annexin V and PI signals. Always include single-stain controls to set up compensation correctly.[6]

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound in Various Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeRecommended Starting Range (µM)
A549Lung Cancer1 - 50
MCF-7Breast Cancer5 - 100
U87 MGGlioblastoma0.5 - 25
PC-3Prostate Cancer10 - 200

Experimental Protocols

Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[4]

  • Incubation: Incubate the plate in the dark at room temperature for at least 2 hours or overnight to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V/PI) Staining Protocol
  • Cell Treatment: Treat cells with the desired concentrations of this compound in a culture dish or plate. Include a vehicle control.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound prep_cells->treat_cells prep_compound Prepare this compound Serial Dilutions prep_compound->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt add_solubilizer Add Solubilization Solution add_mtt->add_solubilizer read_plate Read Absorbance at 570 nm add_solubilizer->read_plate calculate_viability Calculate Percent Viability read_plate->calculate_viability determine_ec50 Determine EC50 calculate_viability->determine_ec50

Caption: Workflow for optimizing this compound concentration.

egfr_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and Activates Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK KinaseX Kinase X ERK->KinaseX Activates Proliferation Cell Proliferation & Survival KinaseX->Proliferation Promotes This compound This compound This compound->KinaseX Inhibits

Caption: Simplified EGFR signaling pathway showing the target of this compound.

References

Technical Support Center: LZWL02003 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LZWL02003 in their experiments. This compound is a potent and selective inhibitor of the MEK1/2 kinases, crucial components of the MAPK/ERK signaling pathway. This guide will help you address common issues and ensure the smooth execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For short-term storage (1-2 weeks), the stock solution can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q2: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the reason?

A2: There are several potential reasons for this observation:

  • Cell Line Insensitivity: The cell line you are using may not be dependent on the MAPK/ERK pathway for survival. It is advisable to test this compound on a panel of cell lines, including some that are known to be sensitive to MEK inhibitors.

  • Incorrect Dosage: The concentration of this compound might be too low. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line.

  • Suboptimal Treatment Duration: The duration of the treatment may not be sufficient to induce a significant effect. A time-course experiment is recommended to identify the optimal treatment duration.

  • Compound Degradation: Ensure that the compound has been stored correctly and has not degraded.

Q3: My Western blot results show inconsistent inhibition of phosphorylated ERK (p-ERK) after this compound treatment. What should I do?

A3: Inconsistent p-ERK inhibition can be due to several factors:

  • Timing of Lysate Collection: The inhibition of p-ERK is often transient. It is crucial to collect cell lysates at the optimal time point after treatment. A time-course experiment (e.g., 1, 2, 6, 12, 24 hours) is recommended to determine the peak of p-ERK inhibition.

  • Suboptimal Drug Concentration: Ensure you are using a concentration of this compound that is sufficient to inhibit MEK activity effectively in your cell line.

  • Experimental Variability: Ensure consistent cell seeding density, treatment conditions, and lysis procedures across all samples.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays

This guide addresses common issues leading to variability in cell viability assays (e.g., MTT, CellTiter-Glo®).

Potential Problem Possible Cause Recommended Solution
High variability between replicates Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and perform a cell count to ensure accuracy.
Edge effects in multi-well platesAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Unexpected dose-response curve Incorrect serial dilutionsPrepare fresh serial dilutions of this compound for each experiment. Verify the concentration of your stock solution.
Cell confluenceSeed cells at a density that prevents them from becoming over-confluent by the end of the experiment. High confluence can affect cell proliferation and drug response.
Low signal-to-noise ratio Insufficient incubation time with the viability reagentFollow the manufacturer's protocol for the specific viability assay. Optimize the incubation time for your cell line.
Interference from the compoundRun a control with this compound in cell-free media to check if the compound interferes with the assay reagents.
Guide 2: Western Blotting for p-ERK and Total ERK

This guide provides troubleshooting for common issues encountered when analyzing the phosphorylation status of ERK.

Problem Possible Cause Solution
No p-ERK signal in the positive control Inactive signaling pathwayStimulate the cells with a known activator of the MAPK/ERK pathway (e.g., EGF, FGF, or serum) before lysis to ensure the pathway is active.
Issues with the primary antibodyUse a validated anti-p-ERK antibody. Test the antibody with a positive control lysate known to have high p-ERK levels.
High background on the blot Insufficient blockingIncrease the blocking time or use a different blocking agent (e.g., 5% BSA in TBST instead of milk).
Antibody concentration too highOptimize the concentration of the primary and secondary antibodies by performing a titration.
Inconsistent loading Inaccurate protein quantificationUse a reliable protein quantification assay (e.g., BCA assay).
Pipetting errorsUse calibrated pipettes and ensure complete transfer of the protein sample to the gel. Always run a loading control (e.g., β-actin, GAPDH).

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture media.

  • Treatment: Remove the old media from the cells and add the media containing different concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48, 72 hours).

  • Viability Assessment: Add the cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and normalize the results to the DMSO-treated control to calculate the percentage of viable cells. Plot the results to determine the IC50 value.

Protocol 2: Western Blot for p-ERK Inhibition
  • Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluence, treat them with different concentrations of this compound for the desired time. Include a DMSO control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK, total ERK, and a loading control overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome seed_cells Seed Cells treat_cells Treat Cells seed_cells->treat_cells prepare_drug Prepare this compound Dilutions prepare_drug->treat_cells viability_assay Cell Viability Assay treat_cells->viability_assay western_blot Western Blot treat_cells->western_blot ic50 Determine IC50 viability_assay->ic50 p_erk Assess p-ERK Inhibition western_blot->p_erk

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

signaling_pathway cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation This compound This compound This compound->MEK

Caption: The inhibitory action of this compound on the MAPK/ERK signaling pathway.

troubleshooting_logic start Inconsistent p-ERK Inhibition? check_time Time Course Performed? start->check_time check_conc Dose Response Performed? check_time->check_conc Yes optimize_time Optimize Lysate Collection Time check_time->optimize_time No check_loading Consistent Loading Control? check_conc->check_loading Yes optimize_conc Optimize this compound Concentration check_conc->optimize_conc No quantify_protein Re-quantify Protein Samples check_loading->quantify_protein No success Consistent Results check_loading->success Yes optimize_time->success optimize_conc->success quantify_protein->success

Caption: A troubleshooting decision tree for inconsistent Western blot results.

Technical Support Center: Improving the In Vitro Efficacy of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "LZWL02003" is not available in the public domain. The following technical support guide is a generalized framework designed for researchers, scientists, and drug development professionals working with novel compounds in vitro. The principles, troubleshooting guides, and experimental protocols provided here are broadly applicable and can be adapted to specific research needs.

This guide will help you navigate common challenges and optimize the experimental conditions to enhance the efficacy of your compound of interest.

Frequently Asked Questions (FAQs)

Q1: My compound shows low potency (high IC50/EC50) in my primary cell-based assay. What are the potential causes and how can I address this?

A1: Low potency can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Compound Stability: The compound may be degrading in the culture medium.

  • Cellular Uptake: The compound may not be efficiently entering the cells.

  • Target Engagement: The compound may not be effectively binding to its intracellular target.

  • Assay Interference: Components of the assay itself might be interfering with the compound's activity.

Refer to the troubleshooting guide below for specific steps to investigate each of these possibilities.

Q2: I am observing high variability between replicate wells in my assay. What could be the reason?

A2: High variability can obscure real biological effects. Common causes include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate.

  • Compound Precipitation: The compound may be coming out of solution at the tested concentrations.

  • Edge Effects: Evaporation from wells on the edge of the plate can concentrate solutes and affect cell health.

  • Pipetting Errors: Inaccurate or inconsistent dispensing of cells, compound, or reagents.

Implementing careful quality control checks during your experimental workflow can mitigate these issues.

Q3: My compound is showing toxicity to the cells at concentrations where I expect to see a therapeutic effect. How can I manage this?

A3: Off-target toxicity is a common challenge. Consider the following strategies:

  • Time-course Experiments: Determine the optimal incubation time to observe the desired effect before significant toxicity occurs.

  • Serum Concentration: The concentration of serum in your culture medium can influence both compound activity and cell health. Experiment with varying serum levels.

  • Alternative Formulations: If solubility is an issue, consider different solvents or formulating the compound with delivery vehicles (e.g., liposomes), though this will require extensive validation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during in vitro testing of novel compounds.

Table 1: Troubleshooting Low Compound Efficacy
Potential Issue Recommended Action Expected Outcome
Compound Instability Perform a time-course stability study. Incubate the compound in culture medium at 37°C and measure its concentration at different time points (e.g., 0, 2, 6, 12, 24 hours) using LC-MS.Determine the half-life of the compound in your experimental conditions. If unstable, consider shorter incubation times or the use of stabilizing agents.
Poor Cellular Permeability Utilize a cellular thermal shift assay (CETSA) or a target engagement assay (e.g., NanoBRET) to confirm intracellular target binding.Confirmation of target engagement will indicate if permeability is a limiting factor.
Assay Interference Run control experiments without cells to check for direct interactions between your compound and the assay reagents (e.g., luciferase, fluorescent dyes).Identify and mitigate any artefactual assay signals caused by the compound.
Compound Efflux Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) and re-evaluate its efficacy.An increase in potency in the presence of an efflux pump inhibitor suggests the compound is being actively removed from the cells.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Culture Medium
  • Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution to the final working concentration in pre-warmed cell culture medium (with and without serum).

  • Sampling: Aliquot the medium containing the compound into separate tubes for each time point (e.g., 0, 2, 6, 12, 24 hours). Incubate at 37°C in a CO2 incubator.

  • Analysis: At each time point, remove an aliquot and immediately freeze it at -80°C to halt degradation. Once all time points are collected, analyze the concentration of the parent compound in each sample using a suitable analytical method like LC-MS/MS.

  • Data Interpretation: Plot the concentration of the compound against time to determine its stability profile and calculate its half-life.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat cultured cells with your compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: After incubation, lyse the cells and divide the lysate into aliquots. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes).

  • Protein Separation: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Detection: Collect the supernatant containing the soluble proteins and analyze the amount of your target protein using Western blotting or another protein detection method.

  • Data Analysis: A compound that binds to its target will stabilize it, resulting in more soluble protein at higher temperatures compared to the vehicle control. Plot the amount of soluble target protein as a function of temperature for each compound concentration to generate CETSA curves.

Signaling Pathways and Experimental Workflows

Below are generalized diagrams representing common cellular signaling pathways and experimental workflows. These can be adapted to visualize the specific mechanisms of your compound and your experimental design.

G Figure 1: Hypothetical Kinase Inhibitor Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor This compound This compound (Inhibitor) This compound->Kinase_B Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: A diagram of a hypothetical signaling pathway where this compound acts as a kinase inhibitor.

G Figure 2: Workflow for In Vitro Efficacy Troubleshooting Start Low Efficacy Observed Check_Stability Assess Compound Stability (Protocol 1) Start->Check_Stability Check_Permeability Confirm Cellular Uptake/Target Engagement (Protocol 2) Check_Stability->Check_Permeability Check_Assay Evaluate Assay Interference Check_Permeability->Check_Assay Check_Efflux Test for Active Efflux Check_Assay->Check_Efflux Optimize Optimize Assay Conditions (e.g., incubation time, serum) Check_Efflux->Optimize End Improved Efficacy Optimize->End

Caption: A logical workflow for troubleshooting and improving the in vitro efficacy of a novel compound.

LZWL02003 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

A Note on LZWL02003: Initial searches for a small molecule inhibitor designated "this compound" have not yielded information on such a compound in publicly available scientific literature. Therefore, this technical support center will address the broader and critical challenge faced by researchers: identifying and mitigating the off-target effects of small molecule inhibitors in general. The following troubleshooting guides and FAQs are designed to assist researchers, scientists, and drug development professionals in characterizing and mitigating these unintended interactions during their experiments with novel compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of small molecule inhibitors?

A: Off-target effects are unintended interactions of a small molecule inhibitor with proteins or other biomolecules that are not the intended therapeutic target.[1][2] These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting.[1][2] It is crucial to differentiate between on-target effects (the desired biological consequence of inhibiting the intended target) and off-target effects.[1]

Q2: How can I preemptively assess the potential off-target profile of this compound?

A: A combination of computational and experimental approaches is recommended. In silico methods can predict potential off-target interactions by screening your compound against databases of known protein structures.[2][3] Experimental methods, such as broad-panel kinase profiling or other safety screening panels, can then be used to empirically test for and validate these predicted interactions.[2]

Q3: What are some general strategies to minimize off-target effects in my experiments?

A: Several strategies can be employed:

  • Use the lowest effective concentration: Titrate this compound to determine the minimal concentration required to achieve the desired on-target effect, which minimizes the likelihood of engaging lower-affinity off-targets.[1][2][4]

  • Employ structurally distinct inhibitors: Use another inhibitor with a different chemical scaffold that targets the same protein to confirm that the observed phenotype is not due to a shared off-target effect.[1][2]

  • Utilize genetic validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the intended target can help confirm that the observed phenotype is a direct result of modulating the target of interest.[2][3]

Troubleshooting Guides

Q4: My in vitro kinase assay shows this compound is a potent inhibitor of my target, but it has no effect on cell viability in my cancer cell line. What could be the problem?

A: This discrepancy often points to issues with the compound's behavior in a cellular context.[5] Potential causes include:

  • Poor cell permeability: this compound may not be efficiently crossing the cell membrane.

  • Active efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Compound instability: this compound might be degrading in the cell culture medium.[5]

Troubleshooting Steps:

  • Assess Cell Permeability: Perform a cellular uptake assay to measure intracellular concentrations of this compound.

  • Evaluate Compound Stability: Incubate this compound in cell culture medium over time and analyze its integrity using methods like HPLC or mass spectrometry.[5]

  • Co-administer with Efflux Pump Inhibitors: If active efflux is suspected, test if co-administration with a known efflux pump inhibitor restores the expected cellular activity.

Q5: I'm observing significant cytotoxicity in my cell-based assays at concentrations where I expect on-target inhibition. How can I determine if this is an off-target effect?

A: The observed toxicity may be due to this compound interacting with off-targets that regulate essential cellular processes.[1]

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations. An on-target effect should correlate with the IC50 for the primary target, while off-target effects may appear at higher concentrations.[1]

  • Conduct a Rescue Experiment: If possible, transfect cells with a mutant version of the target protein that is resistant to this compound. If the cytotoxic phenotype is reversed in these cells, it strongly supports an on-target mechanism.[1]

  • Profile for Off-Target Liabilities: Submit this compound for screening against a broad panel of kinases or a safety pharmacology panel to identify potential unintended targets that could be mediating the toxic effects.[1][2]

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table provides an example of how to present data from a kinase profiling study to identify off-target interactions.

Kinase TargetPercent Inhibition at 1 µM this compoundIC50 (nM)
On-Target Kinase A 95% 50
Off-Target Kinase B85%250
Off-Target Kinase C60%1,200
Off-Target Kinase D15%>10,000
Off-Target Kinase E5%>10,000

Table 2: Cellular Activity of this compound in Various Cell Lines

This table demonstrates how to summarize data from cell viability assays.

Cell LineTarget ExpressionThis compound GI50 (µM)Notes
Cell Line X (Cancer)High0.1High sensitivity, likely on-target effect.
Cell Line Y (Cancer)Low5.0Reduced sensitivity, potential for off-target effects at higher concentrations.
Cell Line Z (Normal)Low>25Low toxicity in normal cells.

Experimental Protocols

Protocol 1: Broad-Panel Kinase Profiling

Objective: To determine the inhibitory activity and selectivity of this compound against a large panel of kinases.

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound to a range of concentrations.

  • In a multi-well plate, add the recombinant kinases, appropriate substrates, and ATP.

  • Add the diluted this compound or a vehicle control to the wells.

  • Incubate the plate at room temperature for the specified time.

  • Add a detection reagent that measures the amount of ATP remaining or the amount of phosphorylated substrate.

  • Read the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition for each kinase at each concentration and determine the IC50 values for any significantly inhibited kinases.[2]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound binds to its intended target in a cellular context.

Methodology:

  • Treat intact cells with this compound or a vehicle control.

  • Lyse the cells and heat the lysates to a range of temperatures.

  • Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry.[2]

  • Expected Outcome: The this compound-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating target engagement and stabilization.

Visualizations

G cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors RTK RTK RTK->RAS Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound (On-Target) This compound (On-Target) This compound (On-Target)->MEK Inhibition Off-Target Kinase Off-Target Kinase Unintended Cellular Effect Unintended Cellular Effect Off-Target Kinase->Unintended Cellular Effect This compound (Off-Target) This compound (Off-Target) This compound (Off-Target)->Off-Target Kinase Unintended Inhibition

Caption: A diagram of the MAPK/ERK signaling pathway.

G A Initial Observation (e.g., unexpected cytotoxicity) B Is the effect dose-dependent? A->B C Yes B->C D No B->D F Does the phenotype correlate with on-target IC50? C->F E Artifact or non-specific effect. Re-evaluate assay conditions. D->E G Yes F->G H No F->H I Likely on-target effect. Confirm with genetic validation. G->I J Suspect off-target effect. H->J K Perform broad-panel screening (e.g., kinase panel). J->K L Identify potential off-targets. K->L M Validate off-target engagement (e.g., CETSA, specific cell assays). L->M N Mitigate: Use lower concentration, find a more selective compound. M->N

Caption: A troubleshooting workflow for unexpected results.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Confirmation & Mitigation A In Silico Off-Target Prediction C Broad-Panel Kinase Screen A->C B Primary Target Assay (Biochemical) D Cell-Based Potency Assay (On-Target) B->D C->D E Cellular Thermal Shift Assay (CETSA) for Target Engagement D->E F Cytotoxicity Profiling (Multiple Cell Lines) D->F G Genetic Validation (CRISPR/RNAi) E->G F->G H Secondary Inhibitor Comparison (Structurally Unrelated) G->H I Decision Point: Proceed or Redesign Compound H->I

Caption: An experimental workflow for off-target identification.

References

Technical Support Center: Managing LZWL02003 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the novel EGFR inhibitor, LZWL02003, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel small molecule inhibitor designed to target the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). By competitively binding to the ATP-binding pocket of EGFR, it inhibits autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This inhibition is intended to induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential reasons for this?

A2: The development of acquired resistance to targeted therapies like this compound is a recognized phenomenon.[1] Several mechanisms could be responsible, including:

  • Secondary Mutations: The emergence of new mutations in the EGFR kinase domain, such as the T790M gatekeeper mutation, can prevent this compound from binding effectively.

  • Bypass Pathway Activation: Cancer cells can compensate for the inhibition of EGFR by upregulating alternative signaling pathways to maintain cell proliferation and survival.[2] Common bypass pathways include MET, HER2, or AXL receptor tyrosine kinases.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1]

  • Phenotypic Changes: A subset of cancer cells may undergo an epithelial-to-mesenchymal transition (EMT), which is associated with reduced dependence on EGFR signaling and increased resistance to EGFR inhibitors.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line is a clear indicator of acquired resistance.

Troubleshooting Guide

This guide provides a structured approach to identifying the underlying mechanisms of this compound resistance and suggests potential strategies to overcome it.

Problem 1: Increased IC50 of this compound in a previously sensitive cell line.
Possible Cause Suggested Experiments Expected Outcome if Cause is Confirmed
Secondary mutation in the EGFR kinase domainSanger sequencing or next-generation sequencing (NGS) of the EGFR gene.Identification of a known resistance mutation (e.g., T790M) or a novel mutation.
Activation of a bypass signaling pathwayWestern blot analysis to assess the phosphorylation status of alternative receptor tyrosine kinases (e.g., MET, HER2, AXL) and their downstream effectors (e.g., AKT, ERK).Increased phosphorylation of proteins in a specific bypass pathway in the resistant cells compared to the parental cells.
Increased drug effluxWestern blot or qPCR to measure the expression levels of ABC transporters (e.g., P-glycoprotein/MDR1). Functional assays using fluorescent substrates of these transporters (e.g., rhodamine 123) can also be performed.Higher expression and/or activity of drug efflux pumps in the resistant cell line.
Problem 2: No known resistance mutations or bypass pathway activation is detected.
Possible Cause Suggested Experiments Expected Outcome if Cause is Confirmed
Epithelial-to-Mesenchymal Transition (EMT)Western blot analysis for EMT markers (e.g., decreased E-cadherin, increased N-cadherin and Vimentin). Immunofluorescence staining can visualize these changes at a single-cell level.A shift from an epithelial to a mesenchymal phenotype in the resistant cell line.
Altered downstream signalingAssess for mutations or altered expression of components downstream of EGFR, such as KRAS, BRAF, or PIK3CA, which could render the cells independent of EGFR signaling.Identification of mutations or expression changes in key downstream signaling molecules.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value.

Protocol 2: Western Blot Analysis for Signaling Proteins
  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines

Cell LineIC50 (nM) of this compoundFold Resistance
Parental101
Resistant50050

Table 2: Relative Protein Expression in Parental vs. Resistant Cell Lines

ProteinParental Cell Line (Relative Expression)Resistant Cell Line (Relative Expression)
p-EGFR1.00.2
p-MET1.08.5
P-glycoprotein1.012.0

Visualizations

LZWL02003_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug Drug Action cluster_downstream Downstream Signaling EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK This compound This compound This compound->EGFR Inhibits Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival EGF EGF EGF->EGFR

Caption: this compound inhibits EGFR signaling pathways.

Resistance_Investigation_Workflow Start Cell line shows reduced sensitivity to this compound Confirm_Resistance Confirm resistance with IC50 determination (MTT assay) Start->Confirm_Resistance Investigate_Mechanisms Investigate Potential Resistance Mechanisms Confirm_Resistance->Investigate_Mechanisms Sequencing Sequence EGFR Kinase Domain Investigate_Mechanisms->Sequencing Western_Bypass Western Blot for Bypass Pathway Activation Investigate_Mechanisms->Western_Bypass Western_Efflux Western Blot for Drug Efflux Pumps Investigate_Mechanisms->Western_Efflux Mutation_Found Mutation Identified? Sequencing->Mutation_Found Bypass_Active Bypass Pathway Active? Western_Bypass->Bypass_Active Efflux_Upregulated Efflux Pump Upregulated? Western_Efflux->Efflux_Upregulated Mutation_Found->Bypass_Active No Strategy_Mutation Consider 3rd generation EGFR inhibitor Mutation_Found->Strategy_Mutation Yes Bypass_Active->Efflux_Upregulated No Strategy_Bypass Combine this compound with inhibitor of bypass pathway Bypass_Active->Strategy_Bypass Yes Strategy_Efflux Combine this compound with efflux pump inhibitor Efflux_Upregulated->Strategy_Efflux Yes Further_Investigation Investigate other mechanisms (e.g., EMT) Efflux_Upregulated->Further_Investigation No

Caption: Workflow for investigating this compound resistance.

Troubleshooting_Logic cluster_Target On-Target Resistance cluster_Bypass Bypass Mechanisms cluster_Efflux Drug Efflux Start Increased IC50 EGFR_Mutation EGFR Mutation Start->EGFR_Mutation Check for MET_Amp MET Amplification Start->MET_Amp Check for HER2_Activation HER2 Activation Start->HER2_Activation Check for MDR1_Up MDR1 Upregulation Start->MDR1_Up Check for

Caption: Logical approach to troubleshooting resistance.

References

Technical Support Center: Enhancing the Bioavailability of LZWL02003

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LZWL02003. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound. The following information is based on established principles of pharmaceutical sciences and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes for the low oral bioavailability of this compound?

A1: Low oral bioavailability is often attributed to several factors that can be broadly categorized as follows:

  • Poor Aqueous Solubility: The drug may not dissolve efficiently in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Permeability: The drug may not effectively cross the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation.[1]

  • Gastrointestinal Instability: The drug may be degraded by the harsh acidic environment of the stomach or by digestive enzymes.

Q2: How can I determine the primary reason for this compound's low bioavailability?

A2: A systematic approach is recommended. The Biopharmaceutics Classification System (BCS) is a useful framework. You would need to determine the solubility and permeability of this compound. Based on the results, this compound can be classified into one of four categories, each suggesting a different primary barrier to bioavailability.[2]

Troubleshooting Guides

Issue 1: Poor Solubility and Dissolution Rate

If you have determined that this compound has low aqueous solubility (BCS Class II or IV), the following strategies can be employed to enhance its dissolution rate.

Strategies to Enhance Solubility and Dissolution:

StrategyPrincipleExpected OutcomeKey Considerations
Micronization Increasing the surface area of the drug particles by reducing their size.[2]Faster dissolution rate.Can lead to particle aggregation.
Nanosuspension Reducing particle size to the nanometer range, further increasing surface area.[2]Significant improvement in dissolution velocity.Requires specialized equipment and stabilizers.
Solid Dispersion Dispersing the drug in an inert carrier matrix at the molecular level.[3]Enhanced solubility and dissolution.Potential for physical instability (recrystallization).
Lipid-Based Formulations Dissolving the drug in lipid excipients to form solutions, emulsions, or self-emulsifying systems (SEDDS).[4][5]Improved solubility and potential for lymphatic absorption, bypassing first-pass metabolism.Physical and chemical stability of the formulation.
Complexation Using complexing agents like cyclodextrins to form inclusion complexes.[5]Increased apparent solubility of the drug.Stoichiometry of the complex and potential for drug displacement.
Issue 2: Low Intestinal Permeability

If this compound exhibits high solubility but low permeability (BCS Class III) or low solubility and low permeability (BCS Class IV), the focus should be on enhancing its transport across the intestinal epithelium.

Strategies to Enhance Permeability:

StrategyPrincipleExpected OutcomeKey Considerations
Permeation Enhancers Co-administration with substances that reversibly open tight junctions or alter the cell membrane.Increased drug transport across the intestinal wall.Potential for local irritation or toxicity.
Ion Pairing Forming a neutral complex with a lipophilic counter-ion.Increased lipophilicity and passive diffusion.The stability of the ion pair in the GI tract.
Prodrugs Chemically modifying the drug to a more permeable form that converts back to the active drug in vivo.[1]Enhanced absorption.The rate of conversion to the active drug.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

Objective: To assess the dissolution rate of different this compound formulations.

Methodology:

  • Prepare dissolution media simulating gastric fluid (e.g., 0.1 N HCl) and intestinal fluid (e.g., phosphate buffer, pH 6.8).

  • Place a known amount of the this compound formulation in the dissolution apparatus (e.g., USP Apparatus 2, paddle).

  • Maintain the temperature at 37°C and a constant stirring speed.

  • At predetermined time points, withdraw samples of the dissolution medium.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC).

  • Plot the percentage of drug dissolved against time to generate a dissolution profile.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound formulations.

Methodology:

  • Fast the animals (e.g., male Sprague-Dawley rats) overnight with free access to water.

  • Administer the this compound formulation orally via gavage. Include a control group receiving the unformulated drug. An intravenous administration group is also necessary to determine absolute bioavailability.

  • Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Visualizations

G cluster_0 Factors Affecting this compound Bioavailability cluster_1 Enhancement Strategies A Poor Solubility S1 Micronization A->S1 S2 Nanosuspension A->S2 S3 Solid Dispersion A->S3 B Low Permeability P1 Permeation Enhancers B->P1 P2 Prodrug Approach B->P2 C First-Pass Metabolism M1 Inhibition of Metabolic Enzymes C->M1 D GI Instability I1 Enteric Coating D->I1

Caption: Strategies to address key factors limiting bioavailability.

G Start Start: Low Bioavailability of this compound BCS Determine BCS Class (Solubility & Permeability) Start->BCS ClassII_IV BCS II or IV (Solubility-Limited) BCS->ClassII_IV ClassIII_IV BCS III or IV (Permeability-Limited) BCS->ClassIII_IV Formulation Formulation Strategies (Micronization, SEDDS, etc.) ClassII_IV->Formulation Yes Permeation Permeability Enhancement (Prodrug, Enhancers) ClassIII_IV->Permeation Yes InVitro In Vitro Dissolution Formulation->InVitro InVivo In Vivo PK Study Permeation->InVivo InVitro->InVivo End Optimized Formulation InVivo->End

Caption: Workflow for improving the bioavailability of this compound.

References

LZWL02003 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "LZWL02003" is not publicly available. This guide provides a template for a technical support center based on common experimental questions and issues encountered in pharmacological research and can be adapted with your specific experimental data.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our IC50 values for this compound across replicate experiments. What are the potential causes and solutions?

High variability in IC50 values can stem from several factors:

  • Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.

  • Compound Stability and Solubility: Prepare fresh dilutions of this compound for each experiment from a new stock solution. Ensure complete solubilization in the vehicle and vortex thoroughly before each dilution step.

  • Assay Conditions: Maintain consistency in incubation times, temperature, and CO2 levels. Ensure uniform cell seeding density across all wells.

  • Reagent Quality: Use high-quality, calibrated reagents and ensure proper storage conditions.

Q2: this compound is showing higher than expected cytotoxicity in our control cell lines. How can we troubleshoot this?

  • Vehicle Toxicity: Perform a vehicle-only control to assess the toxicity of the solvent (e.g., DMSO) at the final concentration used in your experiment.

  • Compound Concentration: Re-evaluate the concentration range being tested. You may need to lower the concentrations to observe the desired pharmacological effect without overt toxicity.

  • Off-Target Effects: Consider the possibility of off-target effects. It may be beneficial to test the compound in a panel of cell lines to identify sensitive and resistant lines, which can provide insights into the mechanism of toxicity.

Q3: What are the recommended positive and negative controls for experiments involving this compound?

  • Positive Control: A well-characterized compound with a known mechanism of action similar to the hypothesized mechanism of this compound should be used. For instance, if this compound is hypothesized to be a glutamatergic neurotransmission blocker, Riluzole could be used as a positive control.[1]

  • Negative Control: A vehicle-only control (e.g., DMSO) is essential to determine the baseline response and to control for any effects of the solvent.

  • Untreated Control: An untreated cell population should also be included to monitor the health and growth of the cells under normal conditions.

Troubleshooting Guide

Issue 1: Precipitate formation upon dilution of this compound in cell culture media.

  • Question: We observe a precipitate when diluting our stock solution of this compound in our cell culture media. How can we resolve this?

  • Answer:

    • Check Solubility Limits: Determine the aqueous solubility of this compound. It may be necessary to use a lower final concentration.

    • Optimize Solvent: While DMSO is a common solvent, you could explore other biocompatible solvents.

    • Serial Dilutions: Perform serial dilutions in the solvent first to get closer to the final concentration before adding it to the aqueous media.

    • Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.

Issue 2: Inconsistent results in signaling pathway analysis (e.g., Western Blot).

  • Question: We are seeing variable phosphorylation of a target protein in response to this compound treatment. What could be the cause?

  • Answer:

    • Time-Course Experiment: The phosphorylation event may be transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to identify the optimal time point for analysis.

    • Dose-Response Experiment: The effect may be dose-dependent. Perform a dose-response experiment to identify the optimal concentration of this compound.

    • Cell Synchronization: For cell cycle-dependent signaling events, consider synchronizing the cells before treatment.

    • Loading Controls: Ensure equal protein loading by using a reliable loading control (e.g., GAPDH, β-actin).

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM)Standard Deviation
MCF-7Breast5.2± 0.8
A549Lung12.8± 1.5
U87 MGGlioblastoma2.1± 0.4
HepG2Liver25.6± 3.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC50 value using a non-linear regression analysis.

Visualizations

LZWL02003_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Target Receptor This compound->Receptor Binds and Inhibits Kinase1 Kinase A Receptor->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Gene Expression Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_assay Assay & Data Collection cluster_analysis Data Analysis Start Start Cell_Culture Cell Culture (e.g., A549) Start->Cell_Culture Compound_Prep Prepare this compound Dilutions Cell_Culture->Compound_Prep Treatment Treat Cells with This compound Compound_Prep->Treatment Incubation Incubate for 48h Treatment->Incubation Assay Perform Cell Viability Assay (MTT) Incubation->Assay Data_Collection Read Absorbance at 570nm Assay->Data_Collection Analysis Calculate IC50 Data_Collection->Analysis End End Analysis->End

References

troubleshooting unexpected results with LZWL02003

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: LZWL02003

Disclaimer: The following troubleshooting guide is based on general principles for a hypothetical neuroprotective compound, this compound. No specific public data is available for a compound with this designation. The guidance provided is intended for research purposes only and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: How should I properly dissolve and store this compound?

A1: For initial use, we recommend creating a concentrated stock solution in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at -80°C for long-term stability. For working solutions, dilute the stock in your cell culture medium immediately before use. Avoid storing diluted solutions for extended periods.

Q2: What is the recommended concentration range for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. We recommend performing a dose-response curve to determine the effective concentration for your specific assay. A typical starting range for a novel compound might be from 1 nM to 100 µM. Always include a vehicle control (e.g., DMSO at the same final concentration as in your experimental wells) to account for any solvent effects.

Q3: Is this compound light-sensitive?

A3: As a general precaution with novel compounds, we recommend minimizing exposure to light. Prepare solutions and conduct experiments under subdued lighting conditions where possible. Store stock solutions in amber vials or tubes wrapped in foil.

Troubleshooting Guide: Unexpected Experimental Results

Issue 1: Inconsistent or Non-Reproducible Assay Results

You are observing high variability between replicate wells or between experiments when assessing the neuroprotective effects of this compound.

Troubleshooting Workflow:

G Start Inconsistent Results Observed Prep Review Compound Preparation - Fresh vs. Old Stock - Consistent Dilutions? Start->Prep Assay Examine Assay Protocol - Consistent Cell Seeding? - Uniform Incubation Times? Start->Assay Culture Check Cell Culture Health - Passage Number? - Contamination? Start->Culture NewStock Prepare Fresh Stock Solution Prep->NewStock Standardize Standardize Assay Procedure Assay->Standardize NewCells Thaw New Vial of Cells Culture->NewCells ReRun Re-run Experiment NewStock->ReRun Standardize->ReRun NewCells->ReRun

Caption: Workflow for troubleshooting inconsistent results.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Compound Degradation Prepare a fresh stock solution of this compound from a new aliquot. Avoid multiple freeze-thaw cycles.
Inaccurate Pipetting Calibrate your pipettes. Use a fresh set of tips for each replicate. Prepare a master mix of the final working solution to add to replicate wells.
Inconsistent Cell Seeding Ensure your cell suspension is homogenous before seeding. Use a consistent seeding density across all wells and experiments.
Edge Effects in Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Cell Health Variability Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
Issue 2: Unexpected Cytotoxicity at Expected Therapeutic Doses

You are observing significant cell death in cultures treated with this compound, even at concentrations where you expect to see a protective effect.

Troubleshooting Workflow:

G Start Unexpected Cytotoxicity Solvent Check Vehicle Control - Is DMSO concentration too high? Start->Solvent Dose Review Dose-Response - Is the curve shifted? Start->Dose Purity Consider Compound Purity - Contamination in sample? Start->Purity LowerDMSO Lower Final DMSO Concentration (aim for <0.1%) Solvent->LowerDMSO RedoDose Perform a Wider, More Granular Dose-Response Experiment Dose->RedoDose QC Request Certificate of Analysis or Perform Purity Check (e.g., HPLC) Purity->QC Result Identify Toxicity Source LowerDMSO->Result RedoDose->Result QC->Result

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Possible Causes and Solutions:

Potential Cause Recommended Solution
High Solvent Concentration Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells. A final concentration of <0.1% is generally recommended. Run a vehicle-only toxicity curve.
Compound Insolubility At higher concentrations, this compound may be precipitating out of the medium, forming cytotoxic aggregates. Visually inspect the media for precipitates. Consider using a lower concentration or a different solvent system if possible.
Incorrect Dosing Double-check all calculations for dilutions and stock concentrations. An error could lead to a much higher final concentration than intended.
Off-Target Effects The compound may have off-target effects in your specific cell model that lead to toxicity. Consider evaluating key cell death markers (e.g., caspase-3 activation) to understand the mechanism of cell death.

Hypothetical Signaling Pathway for this compound

This diagram illustrates a plausible neuroprotective mechanism of action for this compound, where it may inhibit a pro-apoptotic pathway and activate a pro-survival pathway. Unexpected results could stem from issues within these pathways in your specific cell model.

G cluster_inhibition Inhibitory Action cluster_activation Activating Action LZWL02003_inhib This compound BadKinase Pro-Apoptotic Kinase LZWL02003_inhib->BadKinase Apoptosis Apoptosis BadKinase->Apoptosis LZWL02003_act This compound GoodKinase Pro-Survival Kinase LZWL02003_act->GoodKinase Survival Cell Survival GoodKinase->Survival

optimizing LZWL02003 treatment duration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the treatment duration of LZWL02003 in their experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of this compound treatment duration.

Question Possible Cause Suggested Solution
High cytotoxicity is observed even at short treatment durations. The concentration of this compound may be too high for the specific cell line being used. Different cell lines exhibit varying sensitivities.Perform a dose-response experiment at a fixed, short duration (e.g., 24 hours) to determine the EC50 and CC50 values for your cell model. Start with a wide range of concentrations to identify a non-toxic working range.
No significant therapeutic effect is observed at any treatment duration. The treatment duration may be too short for the biological effect to manifest. The compound may not be effective in the chosen model. The readout may not be sensitive enough.Systematically increase the treatment duration (e.g., 24, 48, 72 hours). Ensure the chosen assay is sensitive and appropriate for measuring the expected biological activity. Consider using a positive control to validate the experimental setup.
Inconsistent results are obtained between replicate experiments. Variability in cell seeding density. Inconsistent timing of treatment and assay procedures. Degradation of this compound in the culture medium over longer incubation periods.Standardize cell seeding protocols and ensure consistent timing for all experimental steps. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals (e.g., every 48 hours).
Difficulty in dissolving this compound for in vitro studies. This compound may have limited solubility in aqueous solutions.Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[1] When preparing the final working solution, ensure the final solvent concentration is low and does not affect cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and treatment duration for this compound in a new cell line?

A1: As a starting point, we recommend performing a dose-response curve with concentrations ranging from 0.1 µM to 100 µM for a 24-hour treatment period. This will help establish a baseline for the cytotoxic and effective concentration range for your specific cell model.

Q2: How does the mechanism of action of this compound influence the optimal treatment duration?

A2: this compound is an anti-neuroinflammatory agent that has shown protective effects against neuronal damage and reduces the expression of reactive oxygen species (ROS).[1] The optimal treatment duration will depend on the time required for these effects to become measurable. For acute effects like ROS reduction, shorter durations may be sufficient. For neuroprotective effects, longer-term treatments may be necessary.

Q3: What are the key parameters to monitor when optimizing treatment duration?

A3: Key parameters to monitor include cell viability (to assess toxicity), relevant biomarkers of efficacy (e.g., levels of inflammatory cytokines, ROS levels), and functional readouts specific to your disease model (e.g., neurite outgrowth, cell migration).

Q4: Can this compound be used for in vivo studies?

A4: Yes, this compound has been used in a rat model of Parkinson's disease, where it improved cognitive, memory, learning, and athletic abilities.[1] For in vivo studies, careful consideration of the dosing regimen and treatment duration is crucial and will likely require preliminary pharmacokinetic and pharmacodynamic studies.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in different cell lines. This data can be a useful reference when designing your own experiments.

Cell LineAssay TypeIncubation TimeIC50 (µM)Reference
A549MTT Assay48 hours> 100[1]
BV-2MTT Assay24 hours> 100[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability after treatment with this compound. It can be adapted to optimize treatment duration.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value for each treatment duration.

Visualizations

LZWL02003_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade ROS_Production ROS Production Signaling_Cascade->ROS_Production Neuroinflammation Neuroinflammation ROS_Production->Neuroinflammation This compound This compound This compound->ROS_Production Inhibits Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage

Caption: Conceptual signaling pathway for the anti-neuroinflammatory action of this compound.

Treatment_Optimization_Workflow cluster_phase1 Phase 1: Dose-Response cluster_phase2 Phase 2: Time-Course cluster_phase3 Phase 3: Optimization A Select Cell Model and Readout Assay B Perform Dose-Response (Fixed Short Duration, e.g., 24h) A->B C Determine EC50 and Non-Toxic Concentration Range B->C D Select Fixed Non-Toxic Concentration of this compound C->D E Perform Time-Course Experiment (e.g., 24h, 48h, 72h) D->E F Measure Efficacy and Viability at Each Time Point E->F G Analyze Data to Identify Optimal Treatment Window F->G H Validate Optimal Duration with Multiple Readouts G->H

Caption: Workflow for optimizing this compound treatment duration.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Profiling Imatinib and Second-Generation BCR-Abl Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While information on the specific kinase inhibitor LZWL02003 is not publicly available, this guide provides a comprehensive comparative framework using the well-characterized BCR-Abl tyrosine kinase inhibitor, Imatinib, and its second-generation successors, Dasatinib and Nilotinib. This document serves as a template for the objective comparison of kinase inhibitor performance, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Biochemical Potency and Selectivity

The in vitro potency of kinase inhibitors is a critical initial determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the activity of a specific kinase by 50%.

Table 1: Comparative Biochemical Potency (IC50) of BCR-Abl Kinase Inhibitors

Kinase TargetImatinib (nM)Dasatinib (nM)Nilotinib (nM)
v-Abl25<120
c-Kit10012>1000
PDGFRα1004>1000
PDGFRβ1001>1000
LCK>1000011>1000
SRC>1000016>1000

Data compiled from publicly available in vitro studies. Actual values may vary between different experimental setups.

Dasatinib demonstrates significantly higher potency against the primary target, Abl kinase, compared to Imatinib and Nilotinib.[1] Furthermore, Dasatinib exhibits broader selectivity, with potent inhibition of SRC family kinases (SFKs) like LCK and SRC, a feature not shared by Imatinib or Nilotinib.[1][2] Nilotinib, while more potent than Imatinib against Abl, is highly selective and does not significantly inhibit other kinases at therapeutic concentrations.[2][3]

Cellular Activity Against Imatinib-Resistant Mutations

A key driver for the development of second-generation inhibitors was the emergence of resistance to Imatinib, often due to point mutations in the BCR-Abl kinase domain. The efficacy of Dasatinib and Nilotinib against these mutations varies.

Table 2: Cellular IC50 Values (nM) against Imatinib-Resistant BCR-Abl Mutations

BCR-Abl MutationImatinib (nM)Dasatinib (nM)Nilotinib (nM)
Wild-Type 300 - 10003 - 1020 - 50
P-loop
Y253H>1000015 - 30100 - 250
E255K/V>1000010 - 25250 - 500
Gatekeeper
T315I>10000>500>3000
Activation Loop
F359V>500010 - 2050 - 100

Data represents a summary from various cellular assays and may differ based on the cell line and experimental conditions.

Dasatinib and Nilotinib are effective against a wide range of Imatinib-resistant mutations.[1][4] However, both inhibitors are largely ineffective against the T315I "gatekeeper" mutation.[1][4] The choice of second-line therapy can be guided by the specific mutation identified in a patient. For instance, Dasatinib is generally more potent against P-loop mutations like Y253H and E255K/V compared to Nilotinib.[4]

Clinical Efficacy and Patient Outcomes

The ultimate measure of a kinase inhibitor's performance is its clinical efficacy. Large-scale clinical trials have compared Imatinib with Dasatinib and Nilotinib in newly diagnosed Chronic Myeloid Leukemia (CML) patients.

Table 3: Comparative Clinical Efficacy in Newly Diagnosed CML (Chronic Phase)

Outcome (at 12 months)ImatinibDasatinib (DASISION Trial)Nilotinib (ENESTnd Trial)
Major Molecular Response (MMR) 28%46%44%
Complete Cytogenetic Response (CCyR) 66%77%80%

MMR is defined as a ≥3-log reduction in BCR-Abl transcripts. CCyR indicates no detectable Philadelphia chromosome-positive cells in the bone marrow.

Both Dasatinib and Nilotinib have demonstrated superiority over Imatinib in achieving earlier and deeper molecular and cytogenetic responses in newly diagnosed CML patients.[5][6][7] A matching-adjusted indirect comparison of the DASISION and ENESTnd trials suggested that Nilotinib was associated with significantly higher rates of MMR and overall survival by 12 months compared to Dasatinib.[5]

Safety and Tolerability Profiles

The side effect profiles of these inhibitors are distinct and are a critical consideration in treatment selection and management.

Table 4: Common Adverse Events (All Grades)

Adverse EventImatinibDasatinibNilotinib
Fluid Retention/Edema CommonCommonLess Common
Nausea/Vomiting CommonCommonCommon
Diarrhea CommonCommonLess Common
Rash CommonCommonCommon
Muscle Cramps/Pain CommonCommonLess Common
Fatigue CommonCommonCommon
Pleural Effusion RareMore CommonRare
Hyperglycemia Less CommonLess CommonMore Common
Pancreatitis RareRareMore Common
QTc Prolongation RareMore CommonMore Common

This table provides a general overview. The incidence and severity of side effects can vary.

Imatinib is often associated with fluid retention, muscle cramps, and nausea.[8][9] Dasatinib is notably associated with a risk of pleural effusion (fluid in the lining of the lungs).[10][11] Nilotinib carries warnings for QTc prolongation (a heart rhythm abnormality), pancreatitis, and hyperglycemia.[8][9] The distinct side-effect profiles necessitate careful patient monitoring and selection.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of kinase inhibitors.

Biochemical Kinase Assay (Generic Protocol)

This protocol outlines a general method for determining the IC50 of an inhibitor against a purified kinase.

  • Reagents and Materials :

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test inhibitor (e.g., Imatinib) at various concentrations

    • Detection reagent (e.g., ADP-Glo™, HTRF®, or radio-labeled [γ-³²P]ATP)

    • Microplate (e.g., 96-well or 384-well)

  • Procedure :

    • Prepare serial dilutions of the kinase inhibitor in the kinase reaction buffer.

    • Add the kinase and substrate to the wells of the microplate.

    • Add the inhibitor dilutions to the respective wells. Include a no-inhibitor control and a no-enzyme control.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction (if necessary, depending on the detection method).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Protocol)

This protocol measures the effect of a kinase inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Reagents and Materials :

    • Cancer cell line (e.g., K562 for CML)

    • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

    • Test inhibitor at various concentrations

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plate

  • Procedure :

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[12]

    • Treat the cells with serial dilutions of the kinase inhibitor and incubate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.[12]

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

    • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[12]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.

Western Blot for Target Inhibition

This protocol assesses the ability of a kinase inhibitor to block the phosphorylation of its target protein and downstream signaling molecules within the cell.

  • Reagents and Materials :

    • Cancer cell line

    • Test inhibitor

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-phospho-BCR-Abl, anti-total-BCR-Abl, anti-phospho-CrkL, anti-total-CrkL, and a loading control like β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

  • Procedure :

    • Treat cultured cells with the kinase inhibitor at various concentrations for a specified time.

    • Lyse the cells in ice-cold lysis buffer.[13]

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.[14]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary antibody overnight at 4°C.[13]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[14]

    • Analyze the band intensities to determine the extent of target phosphorylation inhibition.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes can aid in understanding the mechanism of action and the methods used for inhibitor characterization.

BCR_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors cluster_outcomes Cellular Outcomes BCR_Abl BCR-Abl (Constitutively Active Kinase) GRB2 GRB2 BCR_Abl->GRB2 P PI3K PI3K BCR_Abl->PI3K P STAT5 STAT5 BCR_Abl->STAT5 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription ERK->Transcription P AKT AKT PI3K->AKT P Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits STAT5->Transcription Proliferation Increased Proliferation Transcription->Proliferation Imatinib Imatinib Imatinib->BCR_Abl Dasatinib Dasatinib Dasatinib->BCR_Abl Nilotinib Nilotinib Nilotinib->BCR_Abl

Caption: The BCR-Abl signaling pathway and points of inhibition.

Kinase_Inhibitor_Comparison_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Biochemical Biochemical Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Panel (Off-Target Effects) Biochemical->Selectivity Viability Cell Viability Assay (EC50, e.g., MTT) Selectivity->Viability Target Target Engagement (Western Blot for p-Target) Viability->Target Apoptosis Apoptosis Assay (e.g., Annexin V) Target->Apoptosis Xenograft Xenograft Tumor Models (Efficacy & Tolerability) Apoptosis->Xenograft PhaseI Phase I (Safety & PK/PD) Xenograft->PhaseI PhaseII Phase II (Efficacy in Patients) PhaseI->PhaseII PhaseIII Phase III (Comparison to Standard of Care) PhaseII->PhaseIII

Caption: A typical workflow for the preclinical and clinical comparison of kinase inhibitors.

References

A Comparative Analysis of LZWL02003 and Levodopa for the Management of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational anti-neuroinflammatory agent LZWL02003 against the gold-standard Parkinson's disease treatment, Levodopa. This analysis is based on currently available preclinical data and established mechanisms of action.

Currently, direct comparative efficacy studies between this compound and Levodopa are not available in published scientific literature. However, by examining their performance in the widely-used rotenone-induced preclinical model of Parkinson's disease and their distinct mechanisms of action, we can draw preliminary comparisons to guide future research and development.

Quantitative Data Summary

The following tables summarize key efficacy data for both compounds. It is important to note that the data for this compound is derived from product information and lacks the rigorous, peer-reviewed detail available for Levodopa. The data for Levodopa is from a study on a rotenone-induced mouse model of Parkinson's disease[1].

Compound Experimental Model Key Efficacy Endpoints Observed Effects
This compound Rotenone-induced Parkinson's Disease Rat ModelImproved cognition, memory, learning, and athletic abilityProtective effect on MPP+-induced neuronal damage and reduction in ROS expression.
Levodopa Rotenone-induced Parkinson's Disease Mouse ModelImproved motor symptoms, increased dopamine and homovanillic acid levels, restored total glutathione level, and catalase activity.Significant improvement in motor function and key neurochemical markers.
Levodopa Efficacy in Rotenone-Induced PD Mouse Model [1]
Parameter Rotenone + Levodopa
Dopamine (DA) Level (fold increase vs. Rotenone only) 1.47
Homovanillic Acid (HVA) Level (fold increase vs. Rotenone only) 1.88
Total Glutathione (GSH) Level (fold increase vs. Rotenone only) 1.87

Experimental Protocols

A detailed experimental protocol for the study of this compound is not publicly available. The following is a generalized protocol for the rotenone-induced model of Parkinson's disease, similar to what would have been used to generate the data for both compounds.

Rotenone-Induced Parkinson's Disease Model:

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

  • Induction of Parkinsonism: Rotenone, a mitochondrial complex I inhibitor, is administered systemically (e.g., intraperitoneal or subcutaneous injection) or stereotactically into the substantia nigra over a period of several weeks. This leads to the progressive loss of dopaminergic neurons, a hallmark of Parkinson's disease[2][3].

  • Treatment Administration: Following the induction of Parkinson's-like symptoms, animals are treated with either the vehicle, this compound, or Levodopa at specified doses and durations.

  • Behavioral Assessment: Motor function is assessed using a battery of tests, including the rotarod test (for motor coordination), cylinder test (for forelimb asymmetry), and open field test (for locomotor activity).

  • Neurochemical Analysis: Post-mortem analysis of brain tissue (specifically the striatum and substantia nigra) is conducted to measure levels of dopamine and its metabolites (e.g., HVA, DOPAC) using techniques like high-performance liquid chromatography (HPLC)[1].

  • Histological Analysis: Brain sections are stained to assess the number of surviving dopaminergic neurons (e.g., tyrosine hydroxylase immunohistochemistry) and to evaluate markers of neuroinflammation and oxidative stress.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and Levodopa represent a key point of comparison.

This compound: A Focus on Neuroinflammation

This compound is described as an anti-neuroinflammatory agent. Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of Parkinson's disease, contributing to the progressive loss of dopaminergic neurons[4][5][6][7]. The mechanism of this compound likely involves the inhibition of pro-inflammatory signaling pathways within microglia and astrocytes, the resident immune cells of the brain. This could lead to a reduction in the production of inflammatory cytokines and reactive oxygen species (ROS), thereby protecting neurons from damage.

LZWL02003_Pathway cluster_stress Cellular Stress cluster_inflammation Neuroinflammation cluster_degeneration Neuronal Degeneration Rotenone Rotenone Mito_Dys Mitochondrial Dysfunction Rotenone->Mito_Dys ROS Increased ROS Mito_Dys->ROS Microglia_Activation Microglia/Astrocyte Activation ROS->Microglia_Activation Inflammatory_Pathways Pro-inflammatory Signaling Pathways Microglia_Activation->Inflammatory_Pathways Cytokines Inflammatory Cytokines Inflammatory_Pathways->Cytokines Neuronal_Damage Dopaminergic Neuronal Damage Cytokines->Neuronal_Damage PD_Symptoms Parkinson's Symptoms Neuronal_Damage->PD_Symptoms This compound This compound This compound->Inflammatory_Pathways Inhibits

This compound's proposed anti-neuroinflammatory mechanism.

Levodopa: Restoring Dopamine Levels

Levodopa remains the most effective symptomatic treatment for Parkinson's disease. Its mechanism centers on replenishing the depleted dopamine levels in the brains of patients. Levodopa, a precursor to dopamine, can cross the blood-brain barrier, which dopamine itself cannot. Once in the brain, it is converted into dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), primarily within dopaminergic neurons[8][9][10][11][12]. This newly synthesized dopamine can then be released into the synapse to restore neurotransmission and alleviate the motor symptoms of Parkinson's disease.

Levodopa_Pathway cluster_transport Transport cluster_synthesis Dopamine Synthesis cluster_action Synaptic Action Levodopa_Admin Administered Levodopa BBB Blood-Brain Barrier Levodopa_Admin->BBB Levodopa_Brain Levodopa in Brain BBB->Levodopa_Brain AADC AADC (enzyme) Levodopa_Brain->AADC Dopamine Dopamine AADC->Dopamine Synaptic_Release Synaptic Release Dopamine->Synaptic_Release Dopamine_Receptors Postsynaptic Dopamine Receptors Synaptic_Release->Dopamine_Receptors Symptom_Relief Alleviation of Motor Symptoms Dopamine_Receptors->Symptom_Relief

Levodopa's mechanism of action via dopamine synthesis.

Comparative Discussion

The primary distinction between this compound and Levodopa lies in their therapeutic approach. Levodopa offers potent symptomatic relief by directly addressing the dopamine deficiency that causes the motor symptoms of Parkinson's disease. However, its long-term use is associated with the development of motor fluctuations and dyskinesias.

In contrast, this compound, as an anti-neuroinflammatory agent, represents a potential disease-modifying therapy. By targeting the underlying neuroinflammatory processes that contribute to neuronal death, it may have the potential to slow the progression of the disease.

A combination therapy approach, where an agent like this compound is used to protect neurons from further damage while Levodopa manages symptoms, could be a promising avenue for future therapeutic strategies in Parkinson's disease.

Conclusion

While Levodopa remains the cornerstone of symptomatic treatment for Parkinson's disease, the investigational compound this compound offers a glimpse into a potentially disease-modifying strategy by targeting neuroinflammation. The lack of direct comparative studies and detailed published data on this compound necessitates further research to fully elucidate its efficacy and therapeutic potential in comparison to the established standard of care. Future preclinical and clinical studies should aim to directly compare these two compounds, both as monotherapies and in combination, to determine the most effective treatment strategies for patients with Parkinson's disease.

References

A Comparative Analysis of LZWL02003 (Arhalofenate) and Standard of Care for Gout and Hyperuricemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug LZWL02003 (arhalofenate) and the current standard of care for the management of gout and hyperuricemia. The information is supported by experimental data from clinical trials to aid in the evaluation of this novel therapeutic agent.

Executive Summary

Gout is a form of inflammatory arthritis characterized by hyperuricemia (elevated serum uric acid levels) and the deposition of monosodium urate crystals in and around the joints. The current standard of care focuses on long-term urate-lowering therapy (ULT) to prevent gout flares and the progression of joint damage, along with anti-inflammatory agents to manage acute flares. This compound, also known as arhalofenate, is an investigational drug with a dual mechanism of action, offering both urate-lowering and anti-inflammatory effects in a single molecule. This guide will delve into a comparative analysis of their mechanisms, efficacy, and safety profiles based on available clinical data.

Mechanism of Action

Standard of Care: The cornerstone of gout management is lowering serum uric acid (sUA) levels.[1][2] This is primarily achieved through xanthine oxidase inhibitors, such as allopurinol, which is the first-line urate-lowering agent.[3][4] Allopurinol reduces the production of uric acid. For acute gout flares, anti-inflammatory drugs like colchicine, nonsteroidal anti-inflammatory drugs (NSAIDs), or corticosteroids are used to alleviate pain and inflammation.[5][6] Prophylactic anti-inflammatory therapy is often co-administered during the initiation of ULT to mitigate the risk of treatment-induced gout flares.[3][4]

This compound (Arhalofenate): Arhalofenate is a novel, dual-acting agent.[7] It functions as a uricosuric agent, meaning it increases the excretion of uric acid by inhibiting its reabsorption in the kidneys.[7] This is achieved through the blockade of renal transporters URAT1, OAT4, and OAT10.[7] Concurrently, arhalofenate possesses intrinsic anti-inflammatory properties by suppressing the release of interleukin-1β (IL-1β), a key cytokine implicated in the inflammatory cascade of an acute gout flare.[7][8]

cluster_standard_care Standard of Care cluster_this compound This compound (Arhalofenate) Allopurinol Allopurinol XanthineOxidase Xanthine Oxidase Allopurinol->XanthineOxidase Inhibits UricAcidProduction Uric Acid Production XanthineOxidase->UricAcidProduction Catalyzes Colchicine_NSAIDs Colchicine / NSAIDs Inflammation Inflammation Colchicine_NSAIDs->Inflammation Inhibits Arhalofenate Arhalofenate URAT1 URAT1 / OAT4 / OAT10 Arhalofenate->URAT1 Inhibits IL1B IL-1β Release Arhalofenate->IL1B Inhibits UricAcidReabsorption Uric Acid Reabsorption URAT1->UricAcidReabsorption Mediates

Figure 1: Comparative Mechanism of Action

Efficacy: A Head-to-Head Comparison

A 12-week, randomized, double-blind, active- and placebo-controlled Phase IIb clinical trial provides the primary source of comparative data between arhalofenate and the standard of care (allopurinol).[8][9]

Serum Uric Acid Reduction
Treatment GroupMean Change in Serum Uric Acid (sUA)
Arhalofenate 800 mg-16.5%[9][10]
Arhalofenate 600 mg-12.5%[9]
Allopurinol 300 mg-24.9% to -28.8%[10]
Placebo-0.9%[9]

Table 1: Comparative Efficacy in Serum Uric Acid Reduction

Gout Flare Incidence
Treatment GroupGout Flare Incidence (Flares per Subject-Year)Percentage Reduction vs. Allopurinol 300 mg
Arhalofenate 800 mg0.66[9][10]46%[8][9]
Allopurinol 300 mg1.24[9][10]-
Allopurinol 300 mg + Colchicine 0.6 mgNot significantly different from Arhalofenate 800 mg[8][9]-
Placebo1.13[10]-

Table 2: Comparative Efficacy in Gout Flare Reduction

Experimental Protocols

The data presented is primarily from a Phase IIb, multicenter, randomized, double-blind, placebo- and active-controlled study.

Study Design
  • Participants: Patients with a history of gout (≥3 flares in the previous year) and a serum uric acid level between 7.5 and 12 mg/dL, who had discontinued urate-lowering therapy and colchicine.[8][9]

  • Intervention: Patients were randomized to receive one of the following once daily for 12 weeks:

    • Arhalofenate 600 mg

    • Arhalofenate 800 mg

    • Allopurinol 300 mg

    • Allopurinol 300 mg plus colchicine 0.6 mg

    • Placebo[9]

  • Primary Outcome: The primary endpoint was the incidence of gout flares, defined as the number of flares divided by the time of exposure.[8]

  • Secondary Outcome: A key secondary outcome was the change in serum uric acid levels from baseline.[8]

cluster_treatments 12-Week Treatment Period Screening Patient Screening (Gout, sUA 7.5-12 mg/dL, ≥3 flares/year) Randomization Randomization (2:2:2:2:1 ratio) Screening->Randomization Arhalofenate600 Arhalofenate 600 mg Randomization->Arhalofenate600 Arhalofenate800 Arhalofenate 800 mg Randomization->Arhalofenate800 Allopurinol300 Allopurinol 300 mg Randomization->Allopurinol300 AllopurinolColchicine Allopurinol 300 mg + Colchicine 0.6 mg Randomization->AllopurinolColchicine Placebo Placebo Randomization->Placebo Endpoint Primary Endpoint Assessment (Gout Flare Incidence) Secondary Endpoint Assessment (Change in sUA) Arhalofenate600->Endpoint Arhalofenate800->Endpoint Allopurinol300->Endpoint AllopurinolColchicine->Endpoint Placebo->Endpoint

Figure 2: Phase IIb Clinical Trial Workflow

Safety and Tolerability

In the 12-week Phase IIb study, arhalofenate was reported to be well-tolerated. There were no meaningful differences in adverse events between the arhalofenate groups and the other treatment arms.[8][9] Notably, no serious adverse events were attributed to arhalofenate.[8][9] One case of urinary calculus was reported in a patient receiving allopurinol 300 mg.[8][9] No significant changes in serum creatinine (greater than 1.5 times the baseline value) were observed in the arhalofenate-treated groups.[8][9]

Conclusion

This compound (arhalofenate) presents a novel, dual-acting approach to gout management by combining urate-lowering and anti-inflammatory effects in a single agent. While allopurinol demonstrated a more potent reduction in serum uric acid levels in the Phase IIb trial, arhalofenate showed a significant advantage in reducing the incidence of gout flares compared to allopurinol monotherapy.[9][10] The anti-flare activity of arhalofenate was comparable to that of allopurinol combined with colchicine, suggesting that arhalofenate could potentially eliminate the need for concurrent prophylactic anti-inflammatory treatment during the initiation of urate-lowering therapy.[8][9]

The favorable safety profile observed in the Phase IIb study is also a promising aspect of arhalofenate.[8][9] Further investigation, including data from Phase III trials, will be crucial to fully elucidate the long-term efficacy, safety, and positioning of arhalofenate in the therapeutic landscape for gout and hyperuricemia. The unique mechanism of action positions arhalofenate as a potentially valuable addition to the available treatments for gout, addressing both the underlying hyperuricemia and the painful inflammatory flares characteristic of the disease.

References

Independent Verification of LZWL02003 Activity: A Comparative Analysis with Alternative Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective agent LZWL02003 with other therapeutic alternatives for Parkinson's disease. The information presented is based on available preclinical data to support independent verification and aid in research and development decisions.

Executive Summary

This compound, a novel N-salicylic acid tryptamine derivative, has demonstrated promising neuroprotective effects in preclinical models of Parkinson's disease. In vitro studies show its ability to mitigate oxidative stress, a key pathological feature of the disease. Specifically, this compound has been shown to reduce the expression of reactive oxygen species (ROS) in a dose-dependent manner in a neuroblastoma cell line challenged with the neurotoxin MPP+[1][2][3]. Furthermore, in vivo studies using a rotenone-induced rat model of Parkinson's disease have indicated that this compound can improve cognition, memory, learning, and athletic ability[1][2][3]. This guide compares the reported activity of this compound with established and emerging neuroprotective agents, providing available quantitative data and experimental methodologies to facilitate a comprehensive evaluation.

Comparative Data on Neuroprotective Activity

The following tables summarize the quantitative data from preclinical studies on this compound and a selection of alternative neuroprotective agents.

Table 1: In Vitro Efficacy - Reduction of Reactive Oxygen Species (ROS)

CompoundCell ModelToxin/StressorConcentration(s)% Reduction in ROS (Mean ± SD)
This compound SH-SY5Y2 mM MPP+5 µMNot specified
10 µMNot specified
20 µMStatistically significant reduction
CurcuminSH-SY5Y125 nM Rotenone1 µMSignificant reversal of ROS increase
MinocyclineRat Brain HomogenatesRotenoneNot specifiedSignificant inhibition of oxidative stress
EGCGStriatal Slices0.5 mM Rotenone10 µM19% decrease in DAF-FM fluorescence (NO)

Table 2: In Vivo Efficacy - Behavioral Improvement in Rotenone-Induced Parkinson's Disease Rat Model

CompoundAnimal ModelDosageBehavioral Test(s)Outcome
This compound RatNot SpecifiedNot SpecifiedImproved cognition, memory, learning, and athletic ability[1][2][3]
CurcuminRat80 mg/kg (oral)Motor activity, muscular strengthPrevention of decline in motor activity and strength[2]
MinocyclineRatNot SpecifiedOpen field testIncreased ambulation and rearing, shortened immobility time[4]
EGCGRat100 or 300 mg/kg (i.p.)Open-field, rotarod, grip strength, beam-crossingPrevention of most motor impairments[5]
RasagilineRat1 mg/kg (i.p.)Not SpecifiedSignificantly improved activity[6]

Table 3: In Vivo Efficacy - Neurochemical Restoration in Rotenone-Induced Parkinson's Disease Rat Model

CompoundAnimal ModelDosageNeurochemical MarkerOutcome
This compound RatNot SpecifiedNot SpecifiedNot Specified
CurcuminRat80 mg/kg (oral)Midbrain and striatal dopamineRestoration of dopamine levels[2]
MinocyclineRatNot SpecifiedTyrosine Hydroxylase (TH) in Substantia NigraElevated expression of TH[4]
EGCGRat100 or 300 mg/kg (i.p.)Striatal catecholaminesIncreased levels of catecholamines[5]
RasagilineRat1 mg/kg (i.p.)Midbrain dopamineAttenuated dopamine loss[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for independent verification and replication.

In Vitro ROS Expression Assay (for this compound)
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Toxin: 2 mM 1-methyl-4-phenylpyridinium (MPP+).

  • Treatment: Cells were treated with this compound at concentrations of 5, 10, and 20 µM.

  • Assay: The relative expression of reactive oxygen species (ROS) was evaluated using a cell flow meter.

  • Source: [7]

Rotenone-Induced Parkinson's Disease Rat Model
  • Animals: Male Wistar or Sprague-Dawley rats.

  • Induction of Parkinsonism: Daily subcutaneous or intraperitoneal injections of rotenone (typically 1.5-3 mg/kg) for a period of several weeks (e.g., 21-60 days).

  • Behavioral Assessments:

    • Open Field Test: To assess locomotor activity and exploratory behavior. Parameters measured include the number of squares crossed, rearing frequency, and immobility time.

    • Rotarod Test: To evaluate motor coordination and balance. The latency to fall from a rotating rod is recorded.

    • Cylinder Test: To assess forelimb akinesia. The frequency of spontaneous use of each forelimb is observed.

  • Neurochemical Analysis:

    • Sample Preparation: Dissection of brain regions of interest (e.g., striatum, substantia nigra).

    • Dopamine Quantification: High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a standard method for measuring dopamine and its metabolites in brain tissue homogenates.

  • Sources:

Visualizing the Science: Pathways and Workflows

Signaling Pathway of Neuroprotection

G Potential Neuroprotective Mechanism of this compound Rotenone_MPP Rotenone / MPP+ Mitochondrial_Dysfunction Mitochondrial Dysfunction Rotenone_MPP->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Parkinsons_Symptoms Parkinson's Disease Symptoms Neuronal_Damage->Parkinsons_Symptoms This compound This compound This compound->ROS_Production Inhibits

Caption: this compound's potential mechanism of action.

Experimental Workflow for In Vivo Studies

G General Workflow for In Vivo Neuroprotective Agent Testing cluster_protocol Experimental Protocol Animal_Model Rotenone-Induced Parkinson's Rat Model Treatment_Groups Treatment Groups: - Vehicle Control - Rotenone + Vehicle - Rotenone + this compound - Rotenone + Alternative Animal_Model->Treatment_Groups Behavioral_Testing Behavioral Testing (e.g., Open Field, Rotarod) Treatment_Groups->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (e.g., HPLC for Dopamine) Data_Analysis Data Analysis and Comparison Behavioral_Testing->Data_Analysis Neurochemical_Analysis->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion Leads to Treatment_groups Treatment_groups

Caption: Workflow for testing neuroprotective agents.

This guide is intended for informational purposes for a scientific audience and is not a substitute for a thorough review of the primary literature. Researchers are encouraged to consult the cited sources for a complete understanding of the experimental details and data.

References

LZWL02003: An Anti-Neuroinflammatory Agent with Limited Publicly Available Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, LZWL02003 is identified as an anti-neuroinflammatory compound with potential therapeutic applications in neurodegenerative diseases. However, a comprehensive cross-validation of its experimental results is challenging due to the limited availability of public data from primary research publications.

This compound, with the chemical name N-(2-(1H-indol-3-yl)ethyl)-2-hydroxy-4-methylbenzamide and CAS number 1371564-45-2, is described as having a protective effect against neuronal damage induced by MPP+ (a neurotoxin used to model Parkinson's disease) and reducing the expression of reactive oxygen species (ROS). It has also been shown to improve cognition, memory, learning, and motor skills in a rotenone-induced Parkinson's disease rat model.

Despite these descriptions from chemical suppliers, in-depth peer-reviewed studies detailing the experimental protocols, quantitative data, and comparisons with other neuroprotective agents are not readily found in the public domain. Without access to this primary data, a full comparative analysis as per the user's request cannot be compiled.

Context: The Challenge of Neuroinflammation

Neuroinflammation is a critical process in the central nervous system (CNS) involving the activation of glial cells, such as microglia and astrocytes, in response to injury, infection, or disease. While it serves a protective role in the short term, chronic neuroinflammation is a key contributor to the progression of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. The process involves the release of inflammatory mediators like cytokines and chemokines, which can lead to neuronal damage.

Hypothetical Experimental Workflow

Given the description of this compound's effects, a typical experimental workflow to validate its efficacy would likely involve the following stages.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Comparison Cell Culture Cell Culture Toxin Induction Induction of Neurotoxicity (e.g., MPP+, Rotenone) Cell Culture->Toxin Induction This compound Treatment This compound Treatment Toxin Induction->this compound Treatment Biochemical Assays ROS Measurement, Cytokine Profiling, Cell Viability Assays This compound Treatment->Biochemical Assays Data Analysis1 Quantitative Analysis of In Vitro Data Biochemical Assays->Data Analysis1 Data Analysis Animal Model Animal Model of Neurodegeneration (e.g., Rotenone-induced PD) Drug Administration This compound Administration Animal Model->Drug Administration Behavioral Tests Cognitive and Motor Function Tests Drug Administration->Behavioral Tests Histological Analysis Immunohistochemistry of Brain Tissue Behavioral Tests->Histological Analysis Data Analysis2 Quantitative Analysis of In Vivo Data Histological Analysis->Data Analysis2 Data Analysis Comparison Comparison with Alternative Neuroprotective Agents Data Analysis1->Comparison Data Analysis2->Comparison

Hypothetical workflow for this compound validation.

Potential Signaling Pathways in Neuroinflammation

While the specific mechanism of action for this compound is not detailed in available sources, anti-neuroinflammatory agents often target key signaling pathways involved in the inflammatory cascade within the central nervous system. A simplified, generalized diagram of such pathways is presented below.

G cluster_cell Microglia / Astrocyte Stimuli Pathogenic Stimuli (e.g., Aβ, α-synuclein, LPS) Receptors Toll-like Receptors (TLRs) NOD-like Receptors (NLRs) Stimuli->Receptors NFkB NF-κB Pathway Receptors->NFkB MAPK MAPK Pathway Receptors->MAPK ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory ROS Reactive Oxygen Species (ROS) MAPK->ROS NeuronalDamage Neuronal Damage & Neurodegeneration ProInflammatory->NeuronalDamage ROS->NeuronalDamage This compound This compound (Potential Target) This compound->NFkB Inhibition? This compound->ROS Reduction?

A Comparative Guide to LZWL02003 and Other N-Salicyloyl Tryptamine Derivatives in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective and anti-neuroinflammatory agent LZWL02003 with other compounds in its class, namely N-salicyloyl tryptamine derivatives. The information is supported by experimental data from various in vitro and in vivo models of neurodegenerative diseases.

Introduction to this compound and its Class

This compound is a novel synthetic compound belonging to the class of N-salicyloyl tryptamine derivatives. These compounds are designed as multifunctional agents to combat the complex pathology of neurodegenerative diseases by targeting both oxidative stress and neuroinflammation. This compound itself is synthesized from melatonin and salicylic acid, aiming to combine the antioxidant properties of melatonin with the anti-inflammatory effects of salicylic acid.[1][2] Research has demonstrated its potential therapeutic effects in models of Parkinson's disease and ischemic stroke.[3]

Other notable compounds in this class include L7 and compound 18, which have also shown significant neuroprotective and anti-neuroinflammatory activities.[4][5] This guide will compare the performance of these compounds based on available experimental evidence.

Mechanism of Action: A Multifaceted Approach

The primary mechanism of action for this compound and related compounds involves the modulation of key signaling pathways implicated in neurodegeneration:

  • Inhibition of Oxidative Stress: These compounds are effective in reducing the generation of reactive oxygen species (ROS), a key contributor to neuronal damage. They achieve this by enhancing the activity of antioxidant enzymes.[1][2]

  • Anti-inflammatory Effects: A crucial aspect of their function is the suppression of neuroinflammation. This is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of the inflammatory response in the brain.[2] By inhibiting NF-κB, these compounds reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1]

  • Modulation of Nrf2 Pathway: Evidence suggests that these compounds may also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, providing another layer of defense against oxidative stress.

  • Inhibition of Apoptosis: this compound has been shown to protect neurons from programmed cell death (apoptosis) by regulating the expression of apoptosis-related proteins.[1][2]

Comparative Performance Data

The following tables summarize the available quantitative data comparing the efficacy of this compound and other relevant compounds in various experimental models.

Table 1: In Vitro Neuroprotective Effects in SH-SY5Y Human Neuroblastoma Cells (MPP+ Model of Parkinson's Disease)
CompoundConcentrationCell Viability (%) vs. MPP+ controlROS Reduction (%) vs. MPP+ controlReference
This compound 5 µMIncreasedSignificant Reduction[3]
10 µMIncreasedSignificant Reduction[3]
20 µMSignificantly IncreasedSignificant Reduction[3]
Melatonin VariousProtectiveScavenges ROS[6][7]
Melatonin Acetate Not SpecifiedProtectiveNot Specified[8]

Note: Direct quantitative comparison between this compound and other N-salicyloyl tryptamine derivatives in this specific model is limited in the available literature. Data for melatonin and its acetate derivative are provided for a broader context.

Table 2: In Vivo Neuroprotective Effects in a Rotenone-Induced Rat Model of Parkinson's Disease
CompoundDosageImprovement in Motor FunctionReduction in Dopaminergic Neuron Loss (%)Reference
This compound Not SpecifiedImproved cognition, memory, learning, and athletic abilityProtective effect on midbrain neurons[3]

Note: Specific quantitative data on the percentage of neuron loss reduction for this compound was not detailed in the referenced study.

Table 3: Anti-Neuroinflammatory Effects in Microglia
CompoundModelKey FindingsReference
This compound LPS-stimulated BV2 cellsInhibited production of pro-inflammatory factors and ROS
Compound 18 LPS-induced miceSignificant neuroprotective effects in the hippocampus, superior to L7. Suppressed microglia activation via STAT3 pathway inhibition.[5]
L7 Aβ-induced AD modelAttenuated deposition of Aβ plaques and improved cognitive impairment.[4]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in Neuroprotection

G cluster_final Overall Effect This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates NFkB NF-κB This compound->NFkB Inhibits Apoptosis Apoptosis This compound->Apoptosis Inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage & Cell Death OxidativeStress->NeuronalDamage ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Promotes transcription of AntioxidantEnzymes->ROS Scavenges ProinflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProinflammatoryCytokines Promotes transcription of Neuroinflammation Neuroinflammation ProinflammatoryCytokines->Neuroinflammation Neuroinflammation->NeuronalDamage Apoptosis->NeuronalDamage Neuroprotection Neuroprotection

Caption: this compound's neuroprotective mechanism of action.

Experimental Workflow for In Vitro Neuroprotection Assay

G start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells pretreat Pre-treat with This compound or other compounds seed_cells->pretreat induce_damage Induce neuronal damage with MPP+ (2 mM) pretreat->induce_damage incubate Incubate for 24-48h induce_damage->incubate assay_viability Assess Cell Viability (LDH Assay) incubate->assay_viability assay_ros Measure ROS Levels (DCFH-DA Assay) incubate->assay_ros analyze Analyze Data assay_viability->analyze assay_ros->analyze end End analyze->end

Caption: Workflow for SH-SY5Y cell-based neuroprotection assay.

Experimental Protocols

In Vitro Neuroprotection Assay using SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After reaching appropriate confluency, they are pre-treated with various concentrations of the test compounds (e.g., this compound) for a specified period (e.g., 2 hours).

  • Induction of Neuronal Damage: To model Parkinson's disease, 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin, is added to the cell culture medium at a final concentration of 2 mM to induce neuronal cell death.[3]

  • Incubation: The cells are incubated for 24 to 48 hours.[3]

  • Assessment of Cell Viability (LDH Assay): The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell death, is quantified using a commercially available LDH cytotoxicity assay kit. The absorbance is measured at 490 nm.[9][10][11][12][13]

  • Measurement of Reactive Oxygen Species (ROS) (DCFH-DA Assay): Intracellular ROS levels are measured using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS. The fluorescence intensity is measured using a fluorescence microplate reader.[14][15][16][17][18]

In Vivo Neuroprotection Assay using a Rotenone-Induced Rat Model of Parkinson's Disease
  • Animal Model: Parkinson's disease is induced in rats by the administration of rotenone, a pesticide that inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and dopaminergic neuron death. Rotenone can be administered via intraperitoneal injections or osmotic pumps.

  • Treatment: The test compound (e.g., this compound) is administered to the rats, typically starting before or concurrently with the rotenone treatment.

  • Behavioral Testing: Motor function and cognitive abilities are assessed using a battery of behavioral tests, such as the rotarod test, open field test, and Morris water maze.

  • Neurochemical Analysis: After the treatment period, the animals are euthanized, and their brains are collected. The levels of dopamine and its metabolites in the striatum are measured using techniques like high-performance liquid chromatography (HPLC).

  • Histological Analysis: Brain sections are stained to visualize and quantify the loss of dopaminergic neurons in the substantia nigra.

Western Blot for NF-κB Pathway Proteins
  • Protein Extraction: Cells or tissues are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for NF-κB pathway proteins (e.g., p-p65, p65, IκBα). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection reagent.[19][20][21][22]

Immunofluorescence for Nrf2 Nuclear Translocation
  • Cell Preparation: Cells are grown on coverslips and treated with the test compounds.

  • Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • Immunostaining: The cells are blocked and then incubated with a primary antibody against Nrf2. After washing, a fluorescently labeled secondary antibody is applied. The cell nuclei are counterstained with a nuclear dye (e.g., DAPI).

  • Imaging: The coverslips are mounted on slides, and the cellular localization of Nrf2 is visualized using a fluorescence microscope. An increase in nuclear fluorescence of Nrf2 indicates its activation.[23][24][25]

Conclusion

This compound and other N-salicyloyl tryptamine derivatives represent a promising class of multifunctional compounds for the treatment of neurodegenerative diseases. Their ability to simultaneously target oxidative stress and neuroinflammation through the modulation of the Nrf2 and NF-κB pathways provides a comprehensive approach to neuroprotection. While direct comparative data is still emerging, the available evidence suggests that these compounds, particularly this compound and compound 18, exhibit significant therapeutic potential in preclinical models. Further research, including head-to-head clinical trials, is warranted to fully elucidate their efficacy and safety in humans.

References

No Performance Data Found for LZWL02003

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for performance benchmarks, experimental data, and therapeutic alternatives for a compound designated LZWL02003, no specific information matching this identifier could be located. The search yielded general discussions on drug development strategies, the pharmacology of unrelated compounds, and methodologies for discovering therapeutic alternatives, but provided no data directly pertaining to this compound.

Consequently, it is not possible to provide a comparison guide, detail experimental protocols, or create signaling pathway diagrams related to this compound at this time. The lack of available information prevents a comparative analysis of its performance against any alternatives.

Further investigation would require specific details about the nature of this compound, such as its chemical class, intended therapeutic area, or any associated research institutions, to potentially locate relevant data under a different identifier.

Comparative Efficacy of LZWL02003 in the Management of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the neuroprotective specificity of LZWL02003 in preclinical models of Parkinson's Disease, benchmarked against established and alternative therapeutic agents.

This guide provides a comprehensive comparison of this compound, a novel N-salicyloyl tryptamine derivative, with standard and emerging neuroprotective agents for Parkinson's Disease (PD). The data presented is collated from preclinical studies utilizing standardized in vitro and in vivo models of PD to ensure objective comparison.

Executive Summary

This compound has demonstrated significant neuroprotective and anti-neuroinflammatory effects in preclinical models of Parkinson's disease. As a derivative of melatonin and salicylic acid, it leverages a multi-faceted approach to mitigate neuronal damage. This guide presents a comparative analysis of its performance against Levodopa, a cornerstone of symptomatic PD treatment, and other neuroprotective candidates like Rasagiline and Minocycline. The objective of this document is to provide a clear, data-driven overview to inform further research and development.

In Vitro Neuroprotection: MPP+ Induced Neurotoxicity in SH-SY5Y Cells

The 1-methyl-4-phenylpyridinium (MPP+) model in human neuroblastoma SH-SY5Y cells is a widely accepted in vitro method for screening compounds with potential neuroprotective effects against dopamine neuron degeneration. The following table summarizes the comparative efficacy of this compound and alternative agents in this model.

CompoundConcentrationEndpointResult
This compound 20 µMCell ViabilitySignificant improvement in cell survival rate
20 µMReactive Oxygen Species (ROS)Significant reduction in ROS expression
20 µMMitochondrial Membrane PotentialReversal of MPP+-induced decrease
Levodopa --Primarily a dopamine precursor; limited direct neuroprotective data in this model.
Rasagiline 40.7-102.5 µMCell Viability (against peroxide-induced stress)Significant reduction in apoptosis
-Mitochondrial Membrane PotentialStabilization against collapse induced by SIN-1
Minocycline --Data in MPP+ model is less prevalent; known to inhibit microglial activation.
Creatine --Known to protect against MPTP-induced dopamine depletion.

In Vivo Neuroprotection: Rotenone-Induced Parkinson's Disease in Rats

The rotenone-induced rat model recapitulates many of the key pathological features of Parkinson's disease, including oxidative stress, mitochondrial dysfunction, and dopaminergic neuron loss. This section compares the in vivo efficacy of this compound with other agents in mitigating these effects.

CompoundDosageEndpointResult
This compound -Cognition, Memory, Learning, Athletic AbilityImprovement in all tested parameters
-Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα)Decrease in expression
-Anti-inflammatory Cytokines (IL-4, IL-10)Increase in expression
Levodopa 5 mg/kgDopamine LevelsSignificant decrease in the rotenone-induced model, indicating it does not prevent neurodegeneration in this model.
Rasagiline 1 mg/kg/dayBehavioral DeficitsReversal in descent latency in catalepsy and akinesia tests.
1 mg/kg/dayNeuronal DegenerationMarked reversion of dopaminergic neuron degeneration in the substantia nigra.
Minocycline -Motor DeficitsAlleviation of motor deficits.
-Tyrosine Hydroxylase (TH) ExpressionIncreased TH expression.
-ROS and Nitric Oxide (NO)Suppression of ROS and NO release in the substantia nigra.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of the inflammatory response and has been implicated in the neuroinflammation observed in Parkinson's disease.[1][2] this compound is understood to exert its anti-neuroinflammatory effects through the suppression of the NF-κB pathway.[3]

Below are diagrams illustrating the known or proposed interactions of this compound and its comparators with the NF-κB signaling cascade.

LZWL02003_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway Stimulus e.g., MPP+, Rotenone IKK IKK Complex Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα Inhibited by This compound NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates This compound This compound

Fig. 1: this compound inhibits the NF-κB pathway.

Alternatives_NFkB_Pathway cluster_pathway NF-κB Signaling Pathway Modulation IKK IKK Complex IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Minocycline Minocycline Minocycline->IKK Suppresses Activation Rasagiline Rasagiline Rasagiline->NF-κB Activates (for GDNF)

Fig. 2: Modulation of the NF-κB pathway by alternatives.

Experimental Protocols

MPP+ Induced Neurotoxicity in SH-SY5Y Cells

This in vitro assay is a cornerstone for evaluating the neuroprotective potential of compounds against toxins relevant to Parkinson's disease pathology.

MPP_Assay_Workflow Cell_Culture 1. Culture SH-SY5Y cells Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Pre-treatment 3. Pre-treat with test compound (e.g., this compound) Seeding->Pre-treatment MPP_Exposure 4. Induce neurotoxicity with MPP+ Pre-treatment->MPP_Exposure Incubation 5. Incubate for 24-48 hours MPP_Exposure->Incubation Assessment 6. Assess endpoints Incubation->Assessment

Fig. 3: Workflow for MPP+ induced neurotoxicity assay.

Detailed Methodology:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[4]

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.[5]

  • Pre-treatment: The culture medium is replaced with a fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 1-2 hours).[6]

  • MPP+ Exposure: MPP+ is added to the wells to a final concentration known to induce significant cell death (e.g., 500 µM - 1.5 mM).[6][7]

  • Incubation: The cells are incubated for 24 to 48 hours.[6]

  • Endpoint Assessment:

    • Cell Viability: Assessed using the MTT assay, which measures mitochondrial metabolic activity.[5]

    • Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes like DCFH-DA.[7]

    • Mitochondrial Membrane Potential: Evaluated using dyes such as JC-1.

    • Apoptosis: Quantified by methods such as TUNEL staining or caspase activity assays.

Rotenone-Induced Parkinson's Disease in Rats

This in vivo model is utilized to assess the therapeutic efficacy of compounds in a whole-organism setting that mimics key aspects of Parkinson's disease.

Rotenone_Model_Workflow Acclimatization 1. Acclimatize Wistar or Sprague-Dawley rats Baseline 2. Conduct baseline behavioral tests Acclimatization->Baseline Rotenone_Admin 3. Administer rotenone (e.g., 2-3 mg/kg/day, s.c. or i.p.) Baseline->Rotenone_Admin Treatment 4. Administer test compound (e.g., this compound) Rotenone_Admin->Treatment Concurrently or post-induction Behavioral_Tests 5. Perform behavioral assessments Treatment->Behavioral_Tests Sacrifice 6. Sacrifice animals and collect brain tissue Behavioral_Tests->Sacrifice Analysis 7. Conduct histological and biochemical analysis Sacrifice->Analysis

Fig. 4: Workflow for the rotenone-induced PD rat model.

Detailed Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[8][9]

  • Rotenone Administration: Rotenone is dissolved in a suitable vehicle (e.g., sunflower oil) and administered daily via subcutaneous (s.c.) or intraperitoneal (i.p.) injections at a dose of 2-3 mg/kg for a period of several weeks.[8][10]

  • Treatment Administration: The test compound (e.g., this compound) is administered daily, either concurrently with rotenone or after the establishment of the Parkinsonian phenotype.

  • Behavioral Assessments: A battery of behavioral tests is conducted to assess motor function, including:

    • Open Field Test: To measure locomotor activity and exploration.

    • Rotarod Test: To evaluate motor coordination and balance.

    • Catalepsy Test: To assess muscle rigidity.

  • Histological and Biochemical Analysis: Following the treatment period, animals are sacrificed, and brain tissue (specifically the substantia nigra and striatum) is collected for:

    • Immunohistochemistry: To quantify the number of dopaminergic neurons (e.g., by staining for tyrosine hydroxylase).

    • Measurement of Neurotransmitters: To determine the levels of dopamine and its metabolites using HPLC.

    • Analysis of Inflammatory Markers: To measure the levels of pro- and anti-inflammatory cytokines using ELISA or RT-PCR.

Conclusion

This compound demonstrates a promising preclinical profile as a neuroprotective and anti-neuroinflammatory agent for Parkinson's disease. Its ability to mitigate oxidative stress, reduce inflammation via the NF-κB pathway, and improve behavioral outcomes in robust animal models warrants further investigation. This guide provides a foundational comparison to aid in the strategic planning of future research and development efforts in the pursuit of disease-modifying therapies for Parkinson's disease.

References

Safety Operating Guide

Comprehensive Safety and Handling Protocol for LZWL02003

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of LZWL02003, a potent research compound. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental work. Adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.[1][2][3] The required PPE includes, but is not limited to, the items listed below. All PPE should be inspected prior to use and replaced if damaged.[4]

  • Gloves: Double-gloving with nitrile gloves is required. Check the manufacturer's chemical resistance guide to ensure compatibility.

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[5] When there is a risk of splashes or sprays, a face shield should be used in combination with goggles.[1]

  • Lab Coat: A dedicated, disposable lab coat or gown should be worn over personal clothing.

  • Respiratory Protection: A fit-tested N95 respirator or higher is required when handling the powdered form of this compound or when there is a potential for aerosolization. All work with the solid compound should be performed in a certified chemical fume hood or other ventilated enclosure.

  • Footwear: Closed-toe shoes are required in all laboratory areas.

Operational Handling Plan

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials.

  • Keep the container tightly sealed when not in use.

Preparation and Use:

  • All handling of this compound must be conducted within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.

  • Before handling, ensure that an emergency eyewash and shower station are accessible and have been recently tested.[4]

  • Use dedicated laboratory equipment (e.g., spatulas, glassware) for handling this compound to prevent cross-contamination.

  • When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Never eat or drink in areas where this compound is handled.[4]

Spill Response:

  • In case of a small spill, alert others in the area and evacuate if necessary.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • For large spills, evacuate the area and contact the designated emergency response team.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound. These values are based on preliminary internal assessments and should be used as guidance for safe handling.

ParameterValueNotes
Occupational Exposure Limit (OEL) 0.5 µg/m³ (8-hour TWA)Based on toxicological data.
Solubility in DMSO >50 mg/mL
Solubility in Ethanol <1 mg/mL
Appearance White to off-white crystalline solid
Storage Temperature 2-8 °CProtect from light and moisture.

Disposal Plan

All waste materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[6][7][8][9][10]

  • Solid Waste: Contaminated solid waste, including gloves, disposable lab coats, and used weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in an approved sharps container.[9]

  • Empty Containers: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste, or in accordance with institutional policies.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, from receipt of the compound to the final disposal of waste.

LZWL02003_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Receive & Inspect This compound B Store in Designated Secure Location A->B C Don Personal Protective Equipment B->C Before Handling D Prepare Work Area (Fume Hood) C->D E Weigh & Prepare This compound Solution D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G Post-Experiment spill Spill Event F->spill H Segregate Waste (Solid, Liquid, Sharps) G->H I Package & Label Waste for Disposal H->I J Doff & Dispose of PPE I->J spill_response Execute Spill Response Protocol spill->spill_response spill_response->H Collect Spill Debris as Hazardous Waste

This compound Handling and Disposal Workflow

References

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